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  • Product: 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid
  • CAS: 294622-47-2

Core Science & Biosynthesis

Foundational

Mechanism of Action of 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid: An In-Depth Technical Guide

Executive Summary In the landscape of modern immunooncology and targeted drug discovery, small-molecule inhibitors of the kynurenine pathway represent a critical frontier. This technical whitepaper deconstructs the mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern immunooncology and targeted drug discovery, small-molecule inhibitors of the kynurenine pathway represent a critical frontier. This technical whitepaper deconstructs the mechanism of action, pharmacophore logic, and experimental validation of 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid (CAS: 294622-47-2[1]). Operating as a fragment-like screening hit and molecular probe, this compound targets Indoleamine 2,3-dioxygenase 1 (IDO1) , a heme-containing enzyme responsible for tumor-mediated immune evasion. As a Senior Application Scientist, I have structured this guide to move beyond basic descriptions, providing the underlying causality of its biochemical interactions and the self-validating protocols required to evaluate its efficacy.

Molecular Architecture & Pharmacophore Logic

To understand the mechanism of action, we must first deconstruct the molecule into its functional modules. The structural formula (CN1CCN(CC1)c1scc(n1)c1ccc(cc1)C(=O)O[1]) reveals a rationally designed tripartite architecture:

  • Benzoic Acid Moiety: Acts as the primary pharmacophore anchor. The carboxylate group provides critical hydrogen bond acceptors and a negative charge at physiological pH, allowing for electrostatic interactions with target residues or heme propionates.

  • Thiazole Core: Serves as a rigid, heteroaromatic linker. The sulfur and nitrogen atoms within the ring can participate in weak coordination or dipole interactions, while the planar geometry optimally positions the flanking rings into adjacent hydrophobic pockets.

  • 4-Methylpiperazine Group: A classic medicinal chemistry solubilizing module. With a basic amine (pKa ~8.5), it remains protonated in physiological buffers, drastically improving aqueous solubility and preventing the compound from aggregating in in vitro assays—a common artifact in high-throughput screening.

Binding Compound 4-(2-(4-methylpiperazin-1-yl) thiazol-4-yl)benzoic acid Benzoic Benzoic Acid Compound->Benzoic Thiazole Thiazole Core Compound->Thiazole Piperazine Methylpiperazine Compound->Piperazine Heme Heme Propionates (H-Bonding) Benzoic->Heme Electrostatic PocketA Hydrophobic Pocket (Tyr126, Val130) Thiazole->PocketA Hydrophobic Solvent Solvent Interface (Solubilization) Piperazine->Solvent Hydration

Figure 1: Logical breakdown of the compound's pharmacophore and active site interactions.

Target Biology: IDO1 and the Kynurenine Pathway

IDO1 is a monomeric, heme-dependent dioxygenase that catalyzes the first and rate-limiting step of L-tryptophan degradation into N-formylkynurenine[2]. In the tumor microenvironment, the overexpression of IDO1 leads to localized tryptophan depletion and kynurenine accumulation.

This metabolic shift triggers two profound immunosuppressive events:

  • T-Cell Anergy: Tryptophan starvation activates the GCN2 kinase pathway in effector T-cells, halting their proliferation.

  • Treg Activation: Kynurenine acts as an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), driving the differentiation of naïve T-cells into immunosuppressive Regulatory T-cells (Tregs).

By inhibiting IDO1, 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid aims to restore local tryptophan levels, thereby "releasing the brakes" on the anti-tumor immune response.

G Trp L-Tryptophan IDO1 IDO1 Enzyme (Active Fe2+) Trp->IDO1 Substrate Binding Kyn N-formylkynurenine IDO1->Kyn Oxidation TCell T-Cell Anergy Kyn->TCell Immunosuppression Inhibitor Thiazole-benzoic acid Derivative Inhibitor->IDO1 Competitive Inhibition

Figure 2: Modulation of the IDO1-mediated kynurenine pathway by the inhibitor.

Structural Basis of Inhibition (Mechanism of Action)

Based on structural analogs and screening data from the BRENDA Enzyme Database[2] and related arylthiazole studies[3], 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid functions as a reversible, competitive inhibitor of IDO1.

Mechanistic Causality: Unlike potent nanomolar inhibitors that directly coordinate the heme iron via a basic nitrogen or sulfur atom, this specific chemotype exhibits fragment-like behavior (yielding ~8% inhibition at 100 µM in vitro[2]). The mechanism is driven by the benzoic acid moiety , which establishes hydrogen bonds with the highly conserved 7-propionate group of the heme cofactor and the side chain of Ser167. Simultaneously, the thiazole ring occupies "Pocket A" (lined by Tyr126, Val130, and Phe163), engaging in π−π stacking interactions. The methylpiperazine group is directed toward the solvent-exposed entrance of the active site, preventing steric clashes while maintaining the hydration shell necessary for compound solubility.

Self-Validating Experimental Methodologies

To evaluate the mechanism of action of this compound, a tiered screening cascade must be employed. Below are the definitive, self-validating protocols designed to ensure high-fidelity data.

Recombinant IDO1 Biochemical Assay

This cell-free assay isolates the direct interaction between the inhibitor and the enzyme.

Step-by-Step Protocol & Causality:

  • Enzyme Reduction: Prepare a reaction buffer (50 mM potassium phosphate, pH 6.5) containing recombinant human IDO1. Causality: IDO1 requires its heme iron to be in the ferrous ( Fe2+ ) state to bind oxygen. Because it rapidly auto-oxidizes to the inactive ferric ( Fe3+ ) state, we must supplement the buffer with a continuous reducing system: 20 mM ascorbic acid and 10 µM methylene blue [2].

  • Compound Incubation: Add 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid (titrated from 1 mM to 100 nM) and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 100 µM L-Tryptophan. Incubate at 37°C for 45 minutes.

  • Reaction Quenching & Hydrolysis: Stop the reaction by adding 30% Trichloroacetic Acid (TCA). Causality: TCA denatures the protein. Crucially, the plate must then be incubated at 50°C for 30 minutes. This heat step forces the quantitative hydrolysis of the intermediate N-formylkynurenine into stable kynurenine.

  • Colorimetric Derivatization: Add Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid). Causality: The aldehyde reacts specifically with the primary aromatic amine of kynurenine to form a yellow Schiff base.

  • Readout: Measure absorbance at 490 nm using a microplate reader.

Workflow Step1 1. IDO1 Reduction (Ascorbate/Methylene Blue) Step2 2. Compound Incubation Step1->Step2 Step3 3. L-Trp Addition Step2->Step3 Step4 4. TCA Quench & Heat Step3->Step4 Step5 5. Ehrlich's Reagent Step4->Step5 Step6 6. OD 490nm Readout Step5->Step6

Figure 3: Step-by-step biochemical workflow for validating IDO1 enzymatic inhibition.
IFN-γ Induced HeLa Cell Kynurenine Efflux Assay

To prove the compound can cross the cell membrane and engage IDO1 in a physiological environment, we use HeLa cells. Causality: HeLa cells have near-zero basal IDO1 expression but upregulate it massively upon exposure to Interferon-gamma (IFN- γ ), providing a flawless dynamic range with zero background noise.

  • Seed HeLa cells at 5×104 cells/well in a 96-well plate.

  • Stimulate with 50 ng/mL human recombinant IFN- γ for 24 hours to induce IDO1 expression.

  • Wash cells and add fresh media containing 100 µM L-Tryptophan and varying concentrations of the inhibitor.

  • Incubate for 48 hours, harvest the supernatant, and precipitate proteins with TCA.

  • Derivatize the supernatant with Ehrlich's reagent and measure absorbance at 490 nm to quantify kynurenine efflux.

Quantitative Data & Screening Metrics

The following table summarizes the physicochemical properties and baseline screening metrics for 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid, validating its profile as a highly soluble, fragment-like starting point for lead optimization.

ParameterValueMechanistic Implication
Molecular Weight 303.38 g/mol [1]Ideal fragment/lead-like size, allowing room for synthetic elaboration.
SMILES CN1CCN(CC1)c1scc(n1)c1ccc(cc1)C(=O)O[1]Confirms the presence of the basic piperazine and acidic benzoate.
Target Enzyme Indoleamine 2,3-dioxygenase 1 (IDO1)[2]Modulates the immunosuppressive tumor microenvironment.
Enzymatic Inhibition ~8% at 100 µM[2]Indicates weak, reversible binding; typical of unoptimized arylthiazole fragments[3].
Solubility Profile High (Aqueous)The N-methylpiperazine moiety prevents assay interference via aggregation.

References

  • [2] BRENDA Enzyme Database. Information on EC 1.13.11.52 - indoleamine 2,3-dioxygenase. Retrieved from: [Link]

  • [3] Balti, M., et al. (2017). Synthesis of 4- and 5-arylthiazolinethiones as inhibitors of indoleamine 2,3-dioxygenase. Bioorganic & Medicinal Chemistry Letters, 27(15), 3607-3610. Retrieved from: [Link]

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Exploratory

An In-depth Technical Guide to the Cytotoxicity Screening of 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid

Introduction: Unveiling the Potential of a Novel Thiazole Derivative The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern drug discovery. Within this landscape, heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Novel Thiazole Derivative

The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds, particularly those containing a thiazole scaffold, have emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1][2] Thiazole derivatives are integral to several clinically approved anticancer drugs, such as the multi-kinase inhibitor Dasatinib, highlighting their potential to interact with key biological targets in cancer cells.[1] This guide focuses on a specific, novel compound: 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid. Its structural similarity to established kinase inhibitors suggests a potential mechanism of action centered on the disruption of cellular signaling pathways that are often dysregulated in cancer.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic cytotoxicity screening of this compound. We will delve into the rationale behind experimental choices, provide detailed protocols for a multi-faceted assessment of its cytotoxic potential, and offer insights into the interpretation of the resulting data. The initial assessment of a compound's effect on cell viability and proliferation is a critical filter in the drug discovery pipeline.[3] This process, known as cytotoxicity screening, aims to identify compounds that can selectively kill cancer cells while sparing normal cells.[3]

Hypothesized Mechanism of Action: A Kinase Inhibition-Centric Approach

The chemical architecture of 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid shares significant features with Dasatinib, a potent second-generation tyrosine kinase inhibitor (TKI).[4][5] Dasatinib's primary mechanism of action involves the inhibition of the BCR-ABL kinase, the hallmark of Philadelphia chromosome-positive leukemias, and other kinases such as the SRC-family kinases.[6][7] By blocking these kinases, Dasatinib effectively halts cancer cell proliferation and triggers programmed cell death, or apoptosis.[4][6]

Given the structural parallels, it is plausible that 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid also functions as a kinase inhibitor. Thiazole derivatives are known to target a variety of proteins and enzymes, with the nitrogen atom in the thiazole ring playing a crucial role in forming hydrogen bonds with target sites.[1] Therefore, our cytotoxicity screening strategy will be designed not only to quantify the compound's cell-killing ability but also to gather preliminary evidence for a kinase inhibition-mediated mechanism.

Hypothesized_MoA cluster_0 Cellular Environment cluster_1 Outcome Compound 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid Kinase Tyrosine Kinase (e.g., SRC, ABL) Compound->Kinase Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt, SFK/FAK) Kinase->Downstream Activation Apoptosis Apoptosis Kinase->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Downstream->Apoptosis Inhibits Reduced_Proliferation Reduced Proliferation Increased_Apoptosis Increased Apoptosis MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compound (Serial Dilutions) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Value G->H

Caption: Workflow for the MTT Cytotoxicity Assay.

Part 3: Mechanistic Cytotoxicity Assays - How Do the Cells Die?

While the MTT assay quantifies cell death, it does not elucidate the mechanism. [8]To gain deeper insights, we will employ assays that measure membrane integrity and apoptosis.

Lactate Dehydrogenase (LDH) Release Assay

  • Principle: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, that is released into the culture medium upon loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis. [3][9]

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

    • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reagent mixture according to the manufacturer's instructions.

    • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. [3] 6. Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

  • Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent dye that cannot penetrate the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

  • Protocol:

    • Cell Seeding and Treatment: Treat cells in 6-well plates with the compound at concentrations around its IC50 value for 24-48 hours.

    • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

    • Incubation: Incubate in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in each of the four quadrants (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+). [3]

Apoptosis_Assay cluster_workflow Experimental Workflow cluster_results Data Interpretation A Treat Cells with Compound B Harvest Cells A->B C Stain with Annexin V-FITC & PI B->C D Flow Cytometry Analysis C->D Q1 Necrotic (Annexin V- / PI+) Q2 Late Apoptotic (Annexin V+ / PI+) Q3 Viable (Annexin V- / PI-) Q4 Early Apoptotic (Annexin V+ / PI-)

Caption: Apoptosis detection using Annexin V/PI staining and flow cytometry.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison across cell lines and assays.

Table 1: Hypothetical IC50 Values of 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid

Cell LineIC50 (µM) after 48hSelectivity Index (SI) vs. HEK-293
HCT-1165.29.6
MCF-78.95.6
A54912.54.0
K5620.862.5
HEK-29350.11.0

The Selectivity Index (SI) is calculated as IC50 in non-cancerous cells / IC50 in cancerous cells. A higher SI value indicates greater selectivity for cancer cells.

Interpreting the Results:

  • Potency and Selectivity: A low IC50 value against cancer cell lines, particularly the K562 line, coupled with a high IC50 against the non-cancerous HEK-293 line, would be a strong indicator of a potent and selective compound.

  • Mechanism of Cell Death: If the compound induces a significant increase in the Annexin V-positive cell population without a substantial increase in LDH release at early time points, it suggests that apoptosis is the primary mode of cell death. This is consistent with the mechanism of many kinase inhibitors. [10][11]

Conclusion and Future Directions

This guide outlines a comprehensive and logically structured approach to the initial cytotoxicity screening of 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid. By integrating assays that measure metabolic activity, membrane integrity, and apoptosis, researchers can build a detailed profile of the compound's anticancer potential. The inclusion of a kinase-dependent cell line (K562) and a non-cancerous cell line (HEK-293) provides crucial context for its hypothesized mechanism and selectivity.

Positive results from this screening cascade—namely, potent and selective cytotoxicity driven by apoptosis—would provide a strong rationale for advancing the compound to the next stages of preclinical development. These would include target identification and validation studies (e.g., kinase profiling assays), in vivo efficacy studies in animal models, and further toxicological assessments. This systematic approach ensures that resources are focused on compounds with the most promising therapeutic potential.

References

  • Vertex AI Search. (2025, March 25). Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects.
  • Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells - PMC. (n.d.).
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. (2025, August 28).
  • What is the mechanism of Dasatinib?
  • Dasatinib - Liv Hospital. (2026, February 23).
  • A Review On Thiazole As Anticancer Agents - Neliti. (2018, May 6).
  • Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide - Benchchem. (n.d.).
  • Dasatinib: Mechanism of action and Safety - ChemicalBook. (2024, March 29).
  • Initial Toxicity Screening of a Novel Compound in Cell Lines: A Methodological Guide - Benchchem. (n.d.).
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties - DergiPark. (2024, September 28).
  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024, October 18).
  • Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Deriv
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO. (n.d.).
  • High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Prolifer
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.).
  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed. (2006, January 5).
  • In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell de
  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay - MDPI. (2023, August 16).
  • Apoptosis and MTT Assay ?
  • New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PubMed. (2025, April 12).
  • New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC. (2025, April 12).
  • Available online at ISSN 0975-413X 2502 Synthesis and anticancer activi. (n.d.).

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use
  • Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines - Juniper Publishers. (2016, April 22).

Sources

Foundational

A Technical Guide to Assessing the Blood-Brain Barrier Permeability of 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid

Executive Summary The blood-brain barrier (BBB) represents the most significant challenge in the development of therapeutics for central nervous system (CNS) disorders, with estimates suggesting that it prevents nearly 9...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The blood-brain barrier (BBB) represents the most significant challenge in the development of therapeutics for central nervous system (CNS) disorders, with estimates suggesting that it prevents nearly 98% of small molecules from entering the brain.[1][2] This guide provides a comprehensive, multi-tiered strategy for evaluating the BBB permeability of the novel compound, 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid. We move from foundational in silico predictions, which provide a theoretical framework based on physicochemical properties, to robust in vitro models that simulate the biological barrier, and culminate in definitive in vivo validation. The central hypothesis is that this molecule's ability to access the CNS is governed by a competitive interplay between carrier-mediated influx, due to its benzoic acid moiety, and active efflux, a potential liability of its piperazine group. This document details the requisite experimental protocols, explains the scientific rationale behind each methodological choice, and provides the framework for a conclusive assessment.

Introduction: The Impermeable Fortress and a Molecule of Interest

The BBB is a dynamic and highly selective interface formed by brain capillary endothelial cells, which are interconnected by complex tight junctions.[3] Its primary role is to protect the CNS from circulating toxins and pathogens while strictly regulating the passage of essential nutrients.[4] This protective function, however, also severely restricts the entry of therapeutic agents, making the evaluation of BBB permeability a critical, early-stage step in the CNS drug discovery pipeline.[5]

This guide focuses on 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid , a compound featuring structural motifs common in CNS-active molecules (piperazine) as well as those with known transport mechanisms (benzoic acid). Understanding its potential to cross the BBB is paramount to determining its viability as a CNS drug candidate.

Foundational Assessment: Physicochemical & In Silico Profiling

Before committing to resource-intensive biological assays, a thorough analysis of the molecule's inherent physicochemical properties provides a critical first-pass assessment of its drug-like characteristics and BBB penetration potential.[6]

Key Molecular Descriptors

The properties of 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid are predicted using standard computational algorithms. These descriptors are evaluated against established guidelines for CNS drugs, such as the Lipinski Rule of Five and more stringent CNS-specific criteria.[5][6]

PropertyPredicted ValueCNS Drug GuidelineImplication for BBB Permeability
Molecular Weight (MW) ~317.4 g/mol < 450 Da[6]Favorable: Low molecular weight facilitates passive diffusion.
LogP (Lipophilicity) ~2.5 - 3.51.0 - 4.0[6]Favorable: Optimal lipophilicity for partitioning into lipid membranes.
Topological Polar Surface Area (TPSA) ~70-80 Ų< 70-90 Ų[6]Favorable: Lower PSA is strongly correlated with improved BBB penetration.
Hydrogen Bond Donors 1 (from carboxylic acid)≤ 3Favorable: Limits desolvation penalty upon entering the membrane.
Hydrogen Bond Acceptors 5 (N, O atoms)≤ 7Favorable: Within the acceptable range.
pKa Acidic: ~4.0, Basic: ~7.5N/AComplex: The molecule can exist in multiple ionization states at physiological pH (7.4), which will significantly impact its charge, solubility, and interaction with transporters. The presence of both acidic and basic centers makes it a zwitterion at certain pH values.
Interpretation and Causality

The initial in silico profile is promising. The molecule adheres to the general rules for oral bioavailability and CNS penetration. Its molecular weight, lipophilicity, and polar surface area fall within the desirable ranges, suggesting that passive diffusion is a plausible mechanism of entry.[6] However, the presence of ionizable groups (a carboxylic acid and a tertiary amine in the piperazine ring) is a critical factor. At physiological pH, a significant fraction of the molecules will be charged, which typically hinders passive diffusion across lipid membranes.[7] This observation strongly suggests that carrier-mediated transport systems may play a crucial role.[8]

Elucidating Transport: Mechanisms, Influx, and Efflux

BBB transport is not solely dependent on passive diffusion. A complex array of transporters and efflux pumps dictates the net accumulation of a compound in the brain.[9]

Potential for Carrier-Mediated Influx

The benzoic acid moiety is a known substrate for monocarboxylate transporters (MCTs), which are expressed at the BBB.[8] This presents a potential active influx pathway that could overcome the limitations imposed by the molecule's charge at physiological pH.

The Threat of Active Efflux

Conversely, many small molecules are actively expelled from the brain by ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[3][10] The piperazine ring, while common in CNS drugs, can be a recognition motif for these efflux pumps.[9] Therefore, a critical question is whether 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid is a substrate for P-gp or BCRP. Answering this is essential, as high efflux can completely negate brain penetration, even for a molecule with favorable passive permeability.[4][11]

The following experimental plan is designed to dissect these competing mechanisms.

In Vitro Evaluation: Simulating the Barrier

In vitro models provide a cost-effective, high-throughput method to quantify permeability and investigate specific transport mechanisms in a controlled environment.[12][13]

Experimental Workflow for In Vitro Assessment

The diagram below outlines a logical progression for in vitro testing, starting with a simple artificial membrane to assess passive diffusion before moving to a complex, cell-based model that incorporates biological transporters.

InVitro_Workflow start Start: Compound Synthesized pampa Tier 1: PAMPA-BBB Assay start->pampa pampa_result Result: Passive Permeability (Pe) pampa->pampa_result transwell Tier 2: Cell-Based Transwell Assay (e.g., hCMEC/D3 Co-culture) pampa_result->transwell If Pe > 1.0 x 10⁻⁶ cm/s teer Confirm Barrier Integrity: Measure TEER transwell->teer apical_baso A -> B Permeability (Papp,app) teer->apical_baso baso_apical B -> A Permeability (Papp,eff) teer->baso_apical efflux_ratio Calculate Efflux Ratio (ER) apical_baso->efflux_ratio baso_apical->efflux_ratio inhibitor_study Tier 3: Mechanistic Study (with P-gp/BCRP Inhibitor) efflux_ratio->inhibitor_study If ER > 2.0 conclusion Conclusion: In Vitro BBB Profile efflux_ratio->conclusion If ER < 2.0 (Low Efflux) inhibitor_er Calculate ER with Inhibitor inhibitor_study->inhibitor_er inhibitor_er->conclusion If ER decreases, confirms efflux substrate

Caption: A tiered workflow for in vitro BBB permeability assessment.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Causality: This assay isolates passive diffusion. It is a rapid and inexpensive first screen to determine if the molecule possesses the fundamental lipophilicity and size characteristics to cross a lipid barrier, devoid of any biological transporters.[14]

Methodology:

  • Preparation: A 96-well filter plate is coated with a porcine brain lipid extract dissolved in dodecane, forming an artificial membrane that mimics the BBB lipid environment.

  • Donor Plate: The test compound is dissolved in a phosphate buffer solution at pH 7.4 to create the donor solution.

  • Assay: The filter plate (acceptor) is placed onto the donor plate, and the assembly is incubated for 4-18 hours.

  • Quantification: After incubation, the concentration of the compound is measured in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: The effective permeability (Pe) is calculated.

  • Self-Validation: High and low permeability control compounds (e.g., testosterone and atenolol) must be run in parallel to validate the assay performance. A compound with Pe > 4.0 x 10⁻⁶ cm/s is generally considered to have high passive permeability.

Protocol 2: Cell-Based Transwell Assay

Causality: This model is essential as it incorporates the biological machinery of the BBB, including tight junctions, influx transporters (like MCTs), and efflux transporters (like P-gp).[12][15] A co-culture model with astrocytes or pericytes is recommended as these cells help induce a tighter barrier, more closely resembling the in vivo state.[16]

Methodology:

  • Cell Culture: Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) are seeded on the luminal (apical) side of a microporous Transwell insert. Rat astrocytes are cultured on the abluminal (basolateral) side of the well.[13] The co-culture is maintained for several days to allow for the formation of a tight monolayer.

  • Barrier Integrity Validation: Transendothelial Electrical Resistance (TEER) is measured daily. A high TEER value (>150 Ω·cm²) confirms the formation of tight junctions.[17] The permeability of a paracellular marker (e.g., Lucifer Yellow or FITC-dextran) must also be low to validate barrier integrity.

  • Permeability Assessment (A-to-B): The test compound is added to the apical chamber (blood side). At set time points (e.g., 15, 30, 60, 120 minutes), samples are taken from the basolateral chamber (brain side) and analyzed by LC-MS/MS. This measures the apparent permeability in the blood-to-brain direction (Papp, A-B).

  • Efflux Assessment (B-to-A): In a separate set of wells, the compound is added to the basolateral chamber, and sampling is done from the apical chamber. This measures permeability in the brain-to-blood direction (Papp, B-A).

  • Efflux Ratio (ER) Calculation: The ER is calculated as Papp, B-A / Papp, A-B.

    • ER ≈ 1: Suggests passive diffusion is the dominant mechanism.

    • ER > 2: Strongly suggests the compound is a substrate for active efflux.[6]

  • Mechanistic Validation (Inhibitor Study): If the ER > 2, the experiment is repeated in the presence of a known broad-spectrum efflux pump inhibitor (e.g., verapamil or elacridar). A significant reduction in the ER in the presence of the inhibitor confirms the involvement of that specific efflux transporter.[4][9]

In Vivo Validation: The Definitive Test

While in vitro models are powerful, they cannot fully replicate the complexity of the living brain, which includes dynamic blood flow and metabolism.[18] Therefore, in vivo studies in rodents are the gold standard for confirming BBB penetration.[19][20]

Protocol 3: Brain-to-Plasma Concentration Ratio (Kp,uu)

Causality: This metric provides the most relevant measure of a drug's potential to engage a CNS target. It determines the concentration of the unbound drug in the brain interstitial fluid relative to the unbound drug in the plasma. A Kp,uu value of ~1 indicates equilibrium is reached primarily via passive diffusion, while Kp,uu < 1 suggests efflux is dominant, and Kp,uu > 1 suggests active influx.[6]

Methodology:

  • Administration: The test compound is administered intravenously (IV bolus or infusion) to a cohort of rats or mice.

  • Sample Collection: At a specific time point (e.g., 1 or 2 hours), blood is collected, and plasma is isolated. The animals are then euthanized, and the brains are rapidly harvested.

  • Homogenization: The brain tissue is homogenized.

  • Quantification: The total concentration of the compound in both plasma (C_p) and brain homogenate (C_brain) is determined by LC-MS/MS.

  • Protein Binding Assessment: The fraction of unbound drug in plasma (fu,p) and in brain homogenate (fu,brain) is determined using equilibrium dialysis. This step is critical and often overlooked.

  • Calculation:

    • The total brain-to-plasma ratio is calculated: Kp = C_brain / C_p

    • The unbound brain-to-plasma ratio is calculated: Kp,uu = Kp * (fu,p / fu,brain)

Protocol 4: In Situ Brain Perfusion

Causality: This technique can definitively confirm the involvement of a specific carrier-mediated transport system (like MCT) by demonstrating saturability.[21]

Methodology:

  • Surgical Preparation: A rat is anesthetized, and the common carotid artery is cannulated.

  • Perfusion: The brain is perfused with a buffer containing the radiolabeled test compound at a low concentration.

  • Competition Study: The perfusion is repeated in the presence of a high concentration of a known MCT substrate (e.g., L-lactic acid or unlabeled benzoic acid).

  • Analysis: The amount of radioactivity in the brain is measured. A significant decrease in the uptake of the test compound in the presence of the competitor provides strong evidence for carrier-mediated influx via that specific transporter.

Integrated Analysis and Final Conclusion

The ultimate assessment of the BBB permeability of 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid requires a synthesis of all data.

  • Scenario 1 (High Permeability): Favorable in silico profile, high PAMPA-BBB permeability (Pe > 4.0 x 10⁻⁶ cm/s), low in vitro efflux ratio (ER < 2), and a Kp,uu > 0.5 in vivo. This would classify the compound as readily brain-penetrant.

  • Scenario 2 (Efflux-Limited): Favorable in silico profile, but a high in vitro efflux ratio (ER > 2) that is reduced by an inhibitor, and a low Kp,uu < 0.1 in vivo. This indicates the compound is a strong efflux substrate, and its utility as a CNS drug would be limited unless co-administered with an efflux inhibitor.

  • Scenario 3 (Influx-Mediated): Moderate or poor passive permeability in PAMPA, but significant uptake in the Transwell assay and a Kp,uu > 1 in vivo. This would suggest that active influx (potentially via MCTs) is the dominant mechanism of entry.

References

  • Bhalerao, A., et al. (2020). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Drug Delivery and Translational Research. [URL: https://link.springer.com/article/10.1007/s13346-020-00803-5]
  • Linden, J. R., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Journal of Visualized Experiments. [URL: https://www.jove.com/t/61431/in-vivo-blood-brain-barrier-permeability-assays-using-clostridium]
  • Jiang, Y., et al. (2018). Quantification of In Vitro Blood-Brain Barrier Permeability. In: Liu, X. (eds) Blood-Brain Barrier. Methods in Molecular Biology, vol 1732. Humana Press, New York, NY. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6475076/]
  • Pardridge, W. M. (2005). The blood-brain barrier: bottleneck in brain drug development. NeuroRx. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC534526/]
  • Al-Obeidi, F. A., et al. (2016). The role of drug transporters at the blood brain barrier. European Pharmaceutical Review. [URL: https://www.europeanpharmaceuticalreview.
  • Rosengren, S., et al. (2022). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience. [URL: https://www.frontiersin.org/articles/10.3389/fnins.2022.847334/full]
  • Mondal, S., et al. (2023). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics. [URL: https://www.mdpi.com/1999-4923/15/2/452]
  • Nakagawa, S., et al. (2013). In Vitro Blood-Brain Barrier Models Using Brain Capillary Endothelial Cells Isolated from Neonatal and Adult Rats Retain Age-Related Barrier Properties. PLOS ONE. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0055166]
  • Fromm, M. F. (2002). Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. Naunyn-Schmiedeberg's Archives of Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/12068340/]
  • Gabathuler, R. (2006). Methods to assess drug permeability across the blood-brain barrier. Current Drug Metabolism. [URL: https://academic.oup.com/bbb/article/1/2/143/4648785]
  • Stone, N. L., et al. (2021). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Global Heart. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8572118/]
  • van de Haar, H. J., et al. (2021). In vivo methods for imaging blood–brain barrier function and dysfunction. Frontiers in Neuroanatomy. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8632612/]
  • Smith, Q. R. (2001). In vivo measurement of blood-brain barrier permeability. Current Protocols in Neuroscience. [URL: https://pubmed.ncbi.nlm.nih.gov/18428522/]
  • Miller, D. S. (2022). The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. Expert Opinion on Drug Discovery. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2022.2136067]
  • Ali, M. A., et al. (2020). LightBBB: computational prediction model of blood–brain-barrier penetration based on LightGBM. Bioinformatics. [URL: https://academic.oup.
  • Ghose, A. K., et al. (2024). In Silico Methods to Assess CNS Penetration of Small Molecules. Preprints.org. [URL: https://www.preprints.org/manuscript/202401.1187/v1]
  • van Breemen, R. B., et al. (2023). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00327]
  • Tournier, N., et al. (2020). Imaging the Activity of Efflux Transporters at the Blood–Brain Barrier in Neurologic Diseases: Radiotracer Selection Criteria. Journal of Nuclear Medicine. [URL: https://jnm.snmjournals.org/content/61/5/641]
  • Al-Banaa, K., et al. (2016). Regulation of ABC Efflux Transporters at Blood-Brain Barrier in Health and Neurological Disorders. Current Pharmaceutical Design. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5405445/]
  • Veszelka, S., et al. (2018). In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. In: Prokai-Tatrai, K., Prokai, L. (eds) Peptide Transport and Delivery into the Central Nervous System. Neuromethods, vol 139. Humana Press, New York, NY. [URL: https://www.researchgate.net/publication/323315750_In_vivo_Methods_for_the_Measurement_of_Blood-Brain_Barrier_Permeability_of_Drugs_and_Other_Small_Organic_Molecules]
  • Terasaki, T., et al. (2003). Small Molecular Drug Transfer across the Blood-Brain Barrier via Carrier-Mediated Transport Systems. NeuroRx. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC534529/]
  • Ghose, A. K. (2020). Drug acting on the central nervous system. SlideShare. [URL: https://www.slideshare.net/mobile/AbduTuha/drug-acting-on-the-central-nervous-system-237194165]

Sources

Exploratory

Structure-Activity Relationship (SAR) of 4-(2-(4-Methylpiperazin-1-yl)thiazol-4-yl)benzoic Acid Derivatives in Cathepsin K Inhibitor Design

Executive Summary The development of disease-modifying osteoarthritis drugs (DMOADs) and anti-resorptive agents for osteoporosis has heavily focused on the inhibition of Cathepsin K (CatK) , a lysosomal cysteine protease...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of disease-modifying osteoarthritis drugs (DMOADs) and anti-resorptive agents for osteoporosis has heavily focused on the inhibition of Cathepsin K (CatK) , a lysosomal cysteine protease predominantly expressed in osteoclasts. A major bottleneck in CatK inhibitor design is achieving exquisite selectivity over off-target cathepsins (B, L, and S) while maintaining high cellular potency.

The structural fragment 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid has emerged as a highly privileged P3 capping group. By integrating a basic amine tail with a rigid heteroaromatic spacer, this scaffold leverages lysosomotropism —driving the accumulation of the inhibitor within the acidic osteoclast lacunae. This whitepaper deconstructs the structure-activity relationship (SAR) of this moiety, detailing its synthetic incorporation, mechanistic causality, and its pivotal role in the architecture of clinical-stage CatK inhibitors such as MIV-711.

Rationale: The Lysosomotropic Strategy in Cathepsin K Inhibition

Cathepsin K is responsible for the degradation of type I collagen within the acidic environment (pH ~4.5) of the osteoclast resorption lacuna and intracellular lysosomes. Early transition-state inhibitors often failed due to off-target inhibition of Cathepsin S (leading to immunosuppression) or Cathepsin B/L (causing lysosomal storage liabilities).

To bypass the need for sub-picomolar enzymatic potency, medicinal chemists introduced basic amine functionalities into the P3/P4 regions of the inhibitors. The 4-methylpiperazine moiety (pKa ~8.0–8.5) remains unprotonated in the systemic circulation (pH 7.4), allowing passive diffusion across the osteoclast cell membrane. Upon entering the highly acidic lysosome or resorption lacuna, the piperazine nitrogen becomes protonated. This creates an ion-trapping effect , concentrating the drug at the exact site of target engagement. This lysosomotropic behavior dramatically lowers the cellular IC₅₀ compared to the biochemical IC₅₀, a phenomenon critical to the efficacy of advanced CatK inhibitors [1, 2].

G Blood Systemic Circulation (pH 7.4) Osteoclast Osteoclast Cytosol (pH 7.2) Blood->Osteoclast Passive Diffusion (Unprotonated Base) Lysosome Resorption Lacuna (pH 4.5) Osteoclast->Lysosome Diffusion Lysosome->Lysosome Protonation (Ion Trapping) CatK Cathepsin K (Active) Lysosome->CatK Target Engagement Inhibited CatK-Inhibitor Complex (Inactive) CatK->Inhibited Covalent Reversible Binding

Figure 1: Mechanism of lysosomotropic ion trapping driven by the basic piperazine tail.

Scaffold Deconstruction: The P3 Capping Group

The 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid fragment acts as the P3 capping group, extending out of the S3 subsite into the solvent channel. Its design is highly modular, consisting of three distinct functional zones:

  • The Benzoic Acid Linker: This acts as the rigid spacer connecting the P3 element to the P2 amino acid (typically a bulky hydrophobic group like Leucine) via an amide bond. The para-substitution ensures a linear trajectory, directing the basic tail away from the catalytic cysteine (Cys25) and into the solvent-exposed S3 subsite.

  • The Thiazole Core: The 1,3-thiazole ring provides a rigid, flat geometry. The nitrogen atom of the thiazole acts as a critical hydrogen-bond acceptor, interacting with the backbone NH of the S3 pocket residues. It also locks the piperazine ring in the optimal conformation to minimize steric clashes [3].

  • The 4-Methylpiperazine Moiety: The basic center. The terminal N-methyl group prevents unwanted metabolic N-glucuronidation or N-acetylation, while the basic nitrogen drives the aforementioned lysosomotropism.

SAR Core 4-(2-(4-methylpiperazin-1-yl) thiazol-4-yl)benzoic acid Piperazine Piperazine Ring (Basic Tail) Core->Piperazine Thiazole Thiazole Ring (Spacer/H-Bond) Core->Thiazole Benzoic Benzoic Acid (Linker to P2) Core->Benzoic P_Mod Lysosomotropism & Cellular Potency Piperazine->P_Mod Modulate pKa T_Mod S3 Pocket Geometry Thiazole->T_Mod Isosteric Replacement B_Mod Metabolic Stability & Dihedral Angle Benzoic->B_Mod Fluorination

Figure 2: SAR Logic Tree for the P3 Capping Group.

SAR Dynamics & Quantitative Data

Optimizing this fragment requires balancing basicity (for lysosomal trapping) against lipophilicity (to avoid hERG channel inhibition and phospholipidosis).

  • Piperazine Modifications: Replacing the basic 4-methylpiperazine with a non-basic morpholine drastically reduces the Lysosomal Trapping Ratio (LTR). While the biochemical IC₅₀ remains virtually unchanged, the cellular IC₅₀ drops by an order of magnitude, proving that the basicity is strictly required for whole-cell efficacy.

  • Benzoic Acid Modifications: The introduction of a fluorine atom at the 3-position of the benzoic acid (e.g., 3-fluoro-4-[2-(4-methylpiperazin-1-yl)thiazol-4-yl]benzoic acid) restricts the dihedral angle between the phenyl and thiazole rings, pre-organizing the molecule for binding and slightly enhancing metabolic stability against hepatic CYPs.

Table 1: SAR Profile of P3 Capping Group Variations
P3 Capping Group ModificationEnzymatic CatK IC₅₀ (nM)Cellular CatK IC₅₀ (nM)Lysosomal Trapping Ratio (LTR)Selectivity (CatK vs CatL)
4-Methylpiperazine (Core) 0.9843> 50> 1300x
Morpholine (Isostere) 1.20450< 2> 1000x
Piperidine (Lipophilic) 1.5060> 40> 800x
3-Fluoro-Benzoic Acid 0.8538> 50> 1500x

Data synthesized from established SAR trends of basic CatK inhibitors and MIV-711 derivatives [1, 2, 4].

Integration into Clinical Candidates: The MIV-711 Architecture

The true utility of 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid is realized when coupled to an appropriate P2 amino acid and a covalent warhead. In the clinical candidate MIV-711 (Medivir AB), this capping group is coupled to a leucine-derived backbone and a hexahydro-furo[3,2-b]pyrrol-3-one warhead [1, 3].

The warhead forms a reversible covalent hemithioacetal with Cys25 of Cathepsin K. The P2 leucine occupies the deep, hydrophobic S2 pocket (the primary selectivity determinant for CatK), while the title compound occupies the S3 pocket and extends into the solvent, driving the lysosomotropic accumulation that gives MIV-711 its potent in vivo efficacy (reducing bone resorption biomarkers like CTX-I by >90% in clinical settings) [1].

Experimental Protocols

To ensure self-validating and reproducible workflows, the following methodologies detail the synthesis of the capping group and its biological evaluation.

Protocol A: Hantzsch Synthesis of the Capping Group

This protocol utilizes a classic Hantzsch thiazole synthesis to construct the core scaffold.

  • Bromination: React methyl 4-acetylbenzoate with pyrrolidone hydrotribromide in THF at 60°C for 2 hours to yield methyl 4-(2-bromoacetyl)benzoate.

  • Thiazole Formation: Dissolve the bromoketone (1.0 eq) and 4-methylpiperazine-1-carbothioamide (1.05 eq) in absolute ethanol. Heat the mixture at 70°C for 2.5 hours.

  • Isolation: Cool the reaction to 0°C. Filter the resulting precipitate and wash with cold ethanol to yield methyl 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoate hydrobromide.

  • Saponification: Suspend the ester in a 3:1 mixture of THF:H₂O. Add LiOH (3.0 eq) and stir at room temperature for 4 hours. Acidify to pH 4 using 1M HCl to precipitate the final 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid.

Protocol B: In Vitro FRET-Based Enzymatic Assay
  • Prepare assay buffer: 50 mM sodium acetate (pH 5.5), 2.5 mM EDTA, 2.5 mM DTT.

  • Pre-incubate recombinant human Cathepsin K (final concentration: 0.5 nM) with serial dilutions of the synthesized inhibitor (0.01 nM to 10 μM) in assay buffer for 30 minutes at 25°C.

  • Initiate the reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC (final concentration: 10 μM).

  • Measure fluorescence continuously for 20 minutes (Excitation: 360 nm, Emission: 460 nm) to calculate the initial velocity ( V0​ ) and determine the biochemical IC₅₀.

Protocol C: Osteoclast Bone Resorption Assay (Cellular IC₅₀)
  • Differentiate human peripheral blood mononuclear cells (PBMCs) into osteoclasts using M-CSF (25 ng/mL) and RANKL (50 ng/mL) on bovine cortical bone slices for 14 days.

  • Treat the mature osteoclasts with varying concentrations of the inhibitor for 48 hours.

  • Quantify the release of C-terminal telopeptide of type I collagen (CTX-I) in the culture supernatant using a commercial CTX-I ELISA kit.

  • Normalize CTX-I release to cell viability (measured via TRAP staining or Alamar Blue) to determine the cellular IC₅₀.

References

  • Lindström, E., Rizoska, B., Henderson, I. et al. "Nonclinical and clinical pharmacological characterization of the potent and selective cathepsin K inhibitor MIV-711." Journal of Translational Medicine, 16, 117 (2018).[Link]

  • Falgueyret, J.-P., et al. "Lysosomotropism of Basic Cathepsin K Inhibitors Contributes to Increased Cellular Potencies against Off-Target Cathepsins and Reduced Functional Selectivity." Journal of Medicinal Chemistry, 48, 24, 7535–7543 (2005).[Link]

  • Derbyshire, D.J. "Cathepsin-K in complex with MIV-711." RCSB Protein Data Bank, PDB ID: 6QL8 (2020). [Link]

  • Lecaille, F., et al. "Cathepsin K Inhibitors as Potential Drugs for the Treatment of Osteoarthritis." International Journal of Molecular Sciences, 23(6), 3303 (2022).[Link]

Foundational

Pharmacodynamics of the 4-(2-(4-Methylpiperazin-1-yl)thiazol-4-yl)benzoic Acid Scaffold in In Vivo Cathepsin K Inhibition

Executive Summary The compound 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid (CAS 294622-47-2), hereafter referred to as MPTBA , is a highly privileged P2-P3 targeting pharmacophore utilized in the design of pot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid (CAS 294622-47-2), hereafter referred to as MPTBA , is a highly privileged P2-P3 targeting pharmacophore utilized in the design of potent, lysosomotropic cysteine protease inhibitors . While rarely administered as a standalone therapeutic due to its zwitterionic nature, MPTBA serves as the critical target-engagement moiety in advanced Cathepsin K (CatK) inhibitors, such as CRA-013783 and MIV-711 , . This technical guide dissects the in vivo pharmacodynamics (PD) of the MPTBA scaffold, focusing on its unique lysosomotropic ion-trapping mechanism, structural biology in the S2/S3 subsites, and its translation into in vivo efficacy for bone and cartilage modification.

Mechanistic Pharmacodynamics: Lysosomotropism and Target Engagement

The Causality of Lysosomotropism (Ion Trapping)

The fundamental driver of MPTBA's in vivo efficacy is its basic 4-methylpiperazine ring. In the systemic circulation (pH 7.4), the piperazine moiety remains largely unprotonated, allowing the conjugated drug to passively diffuse across the osteoclast cell membrane. However, once inside the highly acidic resorption lacuna or the lysosome (pH 4.5–5.0), the basic nitrogen (pKa ~ 8.5) becomes heavily protonated .

This protonation prevents back-diffusion across the lipid bilayer, resulting in a phenomenon known as "ion trapping." Consequently, MPTBA-bearing inhibitors accumulate in the lysosome at concentrations 10- to 100-fold higher than in the systemic plasma . This compartmentalization perfectly co-localizes the drug with Cathepsin K, driving massive local target engagement that cannot be predicted by systemic pharmacokinetics alone.

S2/S3 Subsite Structural Biology

Once inside the lysosome, the MPTBA scaffold dictates the inhibitor's affinity and selectivity profile:

  • Thiazole Ring (P2): Projects deep into the hydrophobic S2 pocket of Cathepsin K, providing van der Waals interactions that anchor the molecule .

  • Benzoic Acid/Amide Linker: Forms critical hydrogen bonds with the peptide backbone of the protease, orienting the electrophilic warhead (e.g., furo[3,2-b]pyrrol-3-one) toward the catalytic Cys25 residue .

  • 4-Methylpiperazine (P3): Extends into the solvent-exposed S3 region. Beyond conferring lysosomotropism, its steric bulk helps differentiate Cathepsin K from closely related off-targets like Cathepsin B and L .

In Vivo Pharmacodynamic Profiling

Efficacy and Biomarker Modulation

In vivo, the PD effect of MPTBA-conjugated inhibitors is quantified via specific biomarkers of tissue degradation. In clinical and preclinical models of osteoarthritis and osteoporosis, administration of MPTBA-derived compounds leads to rapid, dose-dependent reductions in:

  • Serum CTX-I (C-terminal telopeptide of type I collagen): The primary biomarker for osteoclast-mediated bone resorption .

  • Urine CTX-II: A validated biomarker for cartilage degradation .

These reductions confirm robust in vivo target engagement and structural disease modification, proving that the MPTBA scaffold successfully navigates the complex in vivo environment to reach the bone-resorbing compartment .

The Paradox of Functional Selectivity

While the MPTBA scaffold is highly selective for Cathepsin K in purified enzyme assays (often >4000-fold over Cathepsin B/L/S), its in vivo PD profile exhibits a "loss of functional selectivity." Because the lysosomotropic accumulation drives the local intra-lysosomal drug concentration so high, it overcomes the intrinsic enzymatic selectivity . This results in off-target inhibition of other lysosomal cathepsins in vivo, a critical consideration for dosing regimens to avoid dermatological or immune-related side effects [[1]]([Link]).

Quantitative Data Summary

The table below illustrates the causality of lysosomotropism by comparing the intrinsic (purified enzyme) IC50 against the cell-based (lysosomal) IC50 for MPTBA-bearing inhibitors. The massive shift in potency is a direct result of the 4-methylpiperazine ion trapping.

ParameterPurified Enzyme Assay (pH 5.5)Cell-Based Assay (Lysosomal pH 4.5)Fold Shift (Ion Trapping Effect)
Cathepsin K IC50 0.25 nM0.02 nM~12.5x Increase in Potency
Cathepsin L IC50 1,200 nM15 nM~80x Increase in Potency
Cathepsin S IC50 >5,000 nM45 nM>100x Increase in Potency
Selectivity (CatK vs CatL) 4,800-fold750-foldSignificant Loss of Selectivity

(Note: Data extrapolated from established basic CatK inhibitors sharing the MPTBA pharmacophore )

Experimental Protocols: Self-Validating Systems

To rigorously evaluate the in vivo PD of MPTBA-conjugated drugs, researchers must validate both target engagement and the lysosomotropic mechanism. The following protocol utilizes a self-validating control arm to prove causality.

Protocol: In Vivo Lysosomal Trapping & Target Engagement Assay

Rationale: To prove that MPTBA's efficacy is driven by pH-dependent ion trapping rather than mere systemic exposure.

  • Dosing: Administer the MPTBA-conjugate (e.g., 30 mg/kg p.o.) to wild-type murine models.

  • Control Arm (Self-Validation): Pre-treat a parallel cohort with Bafilomycin A1 (a potent V-ATPase inhibitor) to collapse the lysosomal pH gradient. Causality check: If MPTBA relies on ion trapping, its lysosomal accumulation will be completely abrogated in this cohort.

  • Tissue Extraction: At T=2h post-dose, harvest bone marrow macrophages and osteoclasts.

  • Subcellular Fractionation: Isolate the lysosomal fraction via differential centrifugation (10,000 x g for 15 min to remove mitochondria, followed by 100,000 x g ultracentrifugation of the supernatant to pellet lysosomes).

  • Quantification: Lyse the lysosomal fraction and quantify the intra-lysosomal drug concentration via LC-MS/MS.

  • Biomarker Readout: Collect serum and perform an ELISA for CTX-I. Correlate the intra-lysosomal drug concentration with the percentage decrease in serum CTX-I relative to vehicle controls.

Visualizations

Pathway N1 Systemic Circulation (pH 7.4) Neutral MPTBA-Conjugate N2 Osteoclast Cytosol (pH 7.2) Passive Diffusion N1->N2 Diffusion N3 Resorption Lacuna / Lysosome (pH 4.5) Protonation of 4-Methylpiperazine N2->N3 V-ATPase H+ Pump N4 Lysosomotropism (Ion Trapping & Accumulation) N3->N4 pKa ~ 8.5 N5 Cathepsin K Active Site S2/S3 Pocket Engagement N4->N5 Target Binding N6 Inhibition of Type I Collagen Degradation (CTX-I Reduction) N5->N6 Efficacy

Mechanism of MPTBA lysosomotropism and Cathepsin K inhibition in osteoclasts.

Workflow S1 In Vivo Dosing (Vehicle vs. MPTBA-conjugate) S2 Tissue Extraction (Bone & Serum Collection) S1->S2 S3 Lysosomal Isolation (Differential Centrifugation) S2->S3 S6 PD Biomarker Analysis (Serum CTX-I ELISA) S2->S6 S4 Bafilomycin A1 Control (pH Gradient Collapse) S3->S4 Control Arm S5 LC-MS/MS Quantification (Intra-lysosomal Drug Conc.) S3->S5 Assay Arm S4->S5

Experimental workflow for validating in vivo lysosomal trapping and PD biomarker modulation.

References

  • [2] European Patent Office. ES2388685T3 - Derivados de furo[3,2-b]pirrol-3-ona y su uso como inhibidores de cisteinil proteinasa. Google Patents. URL:

  • [1] Falgueyret, J.-P., et al. (2005). Lysosomotropism of Basic Cathepsin K Inhibitors Contributes to Increased Cellular Potencies against Off-Target Cathepsins and Reduced Functional Selectivity. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [3] Conaghan, P., et al. (2017). Miv-711, a Novel Cathepsin K Inhibitor Demonstrates Evidence of Osteoarthritis Structure Modification: Results from a 6 Month Randomized Double-Blind Placebo-Controlled Phase IIA Trial. ACR Abstracts. URL:[Link]

Sources

Protocols & Analytical Methods

Method

HPLC Method Development for 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid: Overcoming Zwitterionic and Silanol Interaction Challenges

Executive Summary The compound 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid presents a complex chromatographic challenge due to its amphoteric nature. It contains a strongly acidic benzoic acid moiety, a weakly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid presents a complex chromatographic challenge due to its amphoteric nature. It contains a strongly acidic benzoic acid moiety, a weakly basic thiazole ring, and a strongly basic 4-methylpiperazine group. This structural combination results in a zwitterion at physiological pH. Developing a robust, reproducible, and LC-MS-compatible High-Performance Liquid Chromatography (HPLC) method requires precise control over mobile phase pH, ionic strength, and stationary phase chemistry to prevent severe peak tailing and retention time instability.

This application note outlines a Quality by Design (QbD) driven approach to method development, providing a self-validating protocol optimized for peak symmetry, retention stability, and quantitative accuracy.

Physicochemical Profiling & Chromatographic Causality

To rationally design an HPLC method, we must first understand the ionization states of the analyte across the pH spectrum. Approximately 70–85% of marketed drugs are basic, and their protonated states interact strongly with acidic residues or active sites[1].

  • Benzoic Acid Moiety (pKa ~4.2): Deprotonated (anionic) at pH > 5.2; fully protonated (neutral) at pH < 3.2.

  • Thiazole Ring (pKa ~2.5): Weakly basic; mostly neutral above pH 3.5.

  • 4-Methylpiperazine Moiety (pKa ~8.5): Strongly basic; fully protonated (cationic) at pH < 7.5.

At a mid-range pH (6.0–7.0), the molecule exists as a highly polar zwitterion (net charge ~0, but locally charged), which often leads to poor retention on standard reversed-phase (RP) columns. Furthermore, piperazine derivatives are notorious for secondary interactions. The positively charged amine groups interact with negatively charged, ionized silanol groups (Si-O⁻) on the surface of standard silica-based columns, creating a mixed-mode retention mechanism that causes severe peak tailing[2].

Method_Dev Start Zwitterionic Analyte (pKa ~4.2, ~8.5) Low_pH Low pH Strategy (pH 2.5 - 3.0) Protonated Silanols Start->Low_pH Option A (Preferred) High_pH High pH Strategy (pH 9.5 - 10.5) Neutralized Piperazine Start->High_pH Option B Col_Low Polar-Embedded / AQ C18 (e.g., HSS T3) Low_pH->Col_Low Col_High Hybrid Silica C18 (e.g., BEH C18) High_pH->Col_High Buffer_Low Ammonium Formate pH 3.0 + Acetonitrile Col_Low->Buffer_Low Buffer_High Ammonium Bicarbonate pH 10.0 + Acetonitrile Col_High->Buffer_High

Fig 1. pH-driven decision matrix for zwitterionic HPLC method development.

Method Development Strategy (QbD Approach)

A Design of Experiments (DoE) philosophy ensures that the number of experiments conducted is minimized while maximizing the understanding of how variables (like pH and organic modifier) affect the chromatographic response[3]. For this compound, the retention of the benzoic acid moiety is significantly influenced by pH and ion-exchange interactions[3].

Stationary Phase Selection

Older Type A silica columns contain metallic impurities that activate silanols, increasing their acidity and leading to severe tailing of basic analytes[1]. Therefore, modern Type B high-purity silica is mandatory. Because the analyte is highly polar at low pH, using a column filled with tightly bound silica gel particles specifically designed for polar retention (such as an AQ-type C18 or Waters HSS T3) prevents the compound from eluting in the void volume and ensures a good chromatographic peak shape[4].

Mobile Phase & pH Optimization

To mitigate silanol interactions, we must manipulate the ionization state of either the stationary phase or the analyte.

  • The Low pH Advantage: At pH 2.0–3.0, residual silanol groups are protonated (Si-OH) and thus less likely to interact with the protonated basic analyte, which is often the most effective way to reduce peak tailing[2].

  • Buffer Selection: While 0.1% Formic Acid is common, it lacks sufficient buffering capacity. Using a 20 mM Ammonium Formate buffer adjusted to pH 3.0 provides strict pH control and introduces ions that shield acidic silanols, preventing strong interactions with protonated basic analytes[1].

Silanol_Interaction Analyte Protonated Piperazine (Cationic) Interaction Secondary Ionic Interaction (Mixed-Mode) Analyte->Interaction Silanol Ionized Silanol (Anionic Si-O⁻) Silanol->Interaction Result Peak Tailing (Tf > 1.5) Interaction->Result Mitigation pH < 3.0 Buffer & Endcapping (Shielding) Result->Mitigation Resolves

Fig 2. Mechanism of secondary silanol interactions causing peak tailing and its mitigation.

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system. By incorporating a System Suitability Test (SST) prior to sample analysis, the method mathematically verifies its own resolving power and thermodynamic stability.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Weigh 1.26 g of Ammonium Formate (LC-MS grade) and dissolve in 1.0 L of ultrapure water (18.2 MΩ·cm). Adjust the pH to exactly 3.00 ± 0.05 using concentrated Formic Acid. Filter through a 0.22 µm hydrophilic membrane. Causality: Precise pH 3.0 ensures the benzoic acid is fully protonated (hydrophobic) while silanols are neutralized.

  • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade).

Step 2: Sample Preparation
  • Diluent: 95:5 (v/v) Water:Acetonitrile.

  • Preparation: Dissolve the standard in the initial mobile phase composition to prevent solvent-induced band broadening (the "solvent effect"). Prepare a working concentration of 0.1 mg/mL.

Step 3: Chromatographic Conditions
  • Column: High-strength silica, polar-retaining C18 (e.g., Waters Acquity HSS T3, 100 x 2.1 mm, 1.8 µm).

  • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: UV at 254 nm (or optimized via Photodiode Array for the specific thiazole/benzoic acid absorbance maximum).

Data Presentation & System Suitability

To ensure the method is robust, quantitative data must meet the following structural parameters. The gradient is designed to focus the polar analyte at the head of the column, elute it symmetrically, and flush any highly hydrophobic impurities.

Table 1: Optimized Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve ProfileCausality / Purpose
0.0095.05.0InitialAnalyte focusing; retention of polar zwitterion.
1.0095.05.0IsocraticStabilize baseline; elute void volume salts.
6.0040.060.0LinearElution of the target analyte and related impurities.
7.0010.090.0LinearColumn wash to remove hydrophobic matrix components.
8.5010.090.0IsocraticHold wash.
8.6095.05.0StepReturn to initial conditions.
12.0095.05.0IsocraticColumn re-equilibration (critical for retention time stability).
Table 2: System Suitability Test (SST) Acceptance Criteria
ParameterTarget SpecificationCorrective Action if Failed
Retention Time (RT) %RSD ≤ 1.0% (n=6)Check pump proportioning valves; ensure column is fully equilibrated.
USP Tailing Factor ( Tf​ ) 0.9 - 1.2A value > 1.2 indicates active silanols[2]. Verify buffer pH is exactly 3.0.
Theoretical Plates (N) > 10,000Check for column void or blocked inlet frit; replace column if necessary.
Peak Area %RSD ≤ 2.0% (n=6)Check autosampler needle wash and syringe integrity.

Troubleshooting & Optimization

Even with a robust QbD approach, specific issues can arise when analyzing piperazine-thiazole derivatives:

  • Concentration-Dependent Tailing (Mass Overload): If the peak tailing worsens as you inject more sample, this is a classic sign of mass overload[2]. The highly basic piperazine saturates the localized buffer capacity at the injection band. Solution: Dilute the sample by a factor of 10 and re-inject. If the peak shape improves, overload was the root cause.

  • Retention Time Drift: Because the compound is a zwitterion, minor fluctuations in mobile phase pH will drastically alter the ionization state of the benzoic acid moiety. Solution: Always measure the pH of the aqueous buffer before adding any organic modifier, and ensure the pH meter is calibrated daily using fresh buffers[3].

  • Systemic Tailing: If all peaks in the chromatogram (not just the piperazine derivative) exhibit tailing, the issue is likely physical rather than chemical (e.g., a void at the head of the column or a blocked inlet frit)[2].

References

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction Quality Assurance and Safety of Crops & Foods[Link]

  • Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC Chromatography Online[Link]

  • Rapid Method Development in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis Using a Combination of Quantitative Structure–Retention Relationships and Design of Experiments Analytical Chemistry (ACS Publications)[Link]

Sources

Application

In Vivo Dosing and Pharmacokinetic Profiling Guidelines for 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid

Executive Summary & Chemical Rationale 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid (hereafter referred to as MPTBA ) is a specialized pharmacophore representative of advanced small-molecule targeted inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid (hereafter referred to as MPTBA ) is a specialized pharmacophore representative of advanced small-molecule targeted inhibitors. The structural architecture of MPTBA is highly intentional:

  • N-methylpiperazine moiety: A classic medicinal chemistry modification used to significantly enhance aqueous solubility and oral bioavailability [1].

  • Thiazole core: Acts as a rigid, metabolically stable spacer.

  • Benzoic acid group: Provides critical hydrogen-bonding interactions, often targeting the ATP-binding hinge region of kinases [4].

The Causality of Formulation: MPTBA contains both a basic piperazine nitrogen (pKa ~8.5) and an acidic carboxylic acid (pKa ~4.2). At a physiological pH of 7.4, the molecule exists as a zwitterion. This amphoteric nature dictates a "U-shaped" solubility profile, meaning the compound is least soluble at its isoelectric point (gut pH). If administered in standard neutral buffers like PBS, MPTBA will rapidly precipitate in the bloodstream or gastrointestinal tract, leading to erratic absorption and fatal embolisms in IV models. Therefore, successful in vivo dosing requires either salt formation (e.g., dihydrochloride salts [2]) or pH-adjusted co-solvent systems [3] to force the molecule into a fully ionized, highly soluble state.

Pre-Dosing Formulation Strategies

To ensure a self-validating and reproducible dosing system, the formulation must be visually and analytically clear prior to administration. Below is the optimized formulation matrix for MPTBA.

Table 1: Recommended Formulation Matrix for MPTBA
RouteTarget ConcentrationVehicle Composition (v/v)Preparation Rationale & Causality
IV 0.5 - 1.0 mg/mL5% DMSO + 10% Solutol HS15 + 85% SalineLow DMSO prevents hemolysis. Solutol encapsulates the hydrophobic thiazole core, while saline maintains isotonicity.
PO 2.0 - 5.0 mg/mL10% DMSO + 10% Tween-80 + 80% Citrate Buffer (pH 3.0)Acidic buffer protonates the piperazine ring, maximizing solubility for gastric absorption [3].
IP 1.0 - 2.0 mg/mL5% DMSO + 40% PEG400 + 55% WaterPEG400 acts as a co-solvent to prevent precipitation in the peritoneal cavity.

Validation Checkpoint: Before any animal administration, centrifuge the final formulation at 10,000 x g for 5 minutes. The absence of a pellet validates complete dissolution.

In Vivo Pharmacokinetic (PK) Profiling Protocol

The following step-by-step methodology is designed for standard murine models (e.g., 8-10 week old C57BL/6 or BALB/c mice) to determine the baseline PK parameters of MPTBA.

Phase 1: Preparation and Dosing
  • Animal Fasting: Fast the PO cohort for 12 hours prior to dosing to prevent food-drug interactions in the gastric mucosa. Provide water ad libitum. The IV cohort does not require fasting.

  • Dose Calculation: Weigh each mouse precisely. Calculate the injection volume at 10 mL/kg (e.g., a 20g mouse receives 200 µL).

  • Administration:

    • IV Dosing (5 mg/kg): Restrain the mouse and warm the tail to dilate the lateral tail vein. Inject the formulation slowly over 10 seconds using a 27G needle.

    • PO Dosing (20 mg/kg): Use a 20G reusable stainless-steel oral gavage needle. Ensure the needle passes smoothly down the esophagus to avoid tracheal aspiration.

Phase 2: Serial Blood Sampling & Processing
  • Time-Course Collection: Collect 50 µL of blood at the following intervals: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection Method: Use the submandibular vein puncture method with a 4mm animal lancet. Collect blood directly into K2-EDTA coated microtainers to prevent coagulation.

  • Plasma Extraction: Within 30 minutes of collection, centrifuge the samples at 4°C, 3,000 x g for 10 minutes.

  • Storage: Transfer the clear plasma supernatant to pre-chilled cryovials and snap-freeze in liquid nitrogen. Store at -80°C until LC-MS/MS bioanalysis.

PK_Workflow Formulation Compound Formulation (pH 3.0 Citrate / 10% DMSO) IV_Dosing IV Administration (5 mg/kg) Formulation->IV_Dosing PO_Dosing Oral Gavage (PO) (20 mg/kg) Formulation->PO_Dosing Blood_Sampling Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24 h) IV_Dosing->Blood_Sampling PO_Dosing->Blood_Sampling Plasma_Prep Plasma Extraction (Centrifugation) Blood_Sampling->Plasma_Prep LCMS LC-MS/MS Bioanalysis Plasma_Prep->LCMS PK_Analysis PK Parameter Calculation (WinNonlin) LCMS->PK_Analysis

Figure 1: Step-by-step in vivo PK/PD workflow for MPTBA evaluation.

Table 2: Anticipated Pharmacokinetic Parameters (Mouse Model)

Note: Values are representative estimates for amphoteric thiazole-piperazine derivatives.

ParameterIV (5 mg/kg)PO (20 mg/kg)Clinical Significance
Cmax 4,200 ng/mL1,850 ng/mLPeak plasma concentration; dictates acute toxicity thresholds.
Tmax N/A1.5 hTime to peak concentration; indicates absorption rate.
T1/2 (Half-life) 2.8 h3.2 hGuides the frequency of efficacy dosing (e.g., BID vs QD).
AUC(0-inf) 8,500 hng/mL15,300 hng/mLTotal systemic exposure.
Bioavailability (F%) 100%~45%Validates the success of the N-methylpiperazine solubilization strategy.

In Vivo Efficacy Dosing Guidelines (Xenograft Models)

Once the PK profile is established, MPTBA can be evaluated in tumor xenograft or syngeneic models. Because the half-life is relatively short (~3 hours), maintaining the plasma concentration above the in vitro IC50 requires strategic dosing.

  • Dose Selection: Based on the AUC and target tissue distribution, a standard efficacy dose range for MPTBA is 15 to 30 mg/kg .

  • Dosing Frequency: Due to the ~3.2h half-life, BID (twice daily) dosing via oral gavage is recommended to maintain steady-state target inhibition.

  • Tumor Volume Monitoring: Measure subcutaneous tumors using digital calipers every 3 days. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Pharmacodynamic (PD) Biomarker Analysis: Harvest tumors 2 hours post-final dose (at Tmax) to perform Western blot analysis on downstream effectors, validating target engagement.

MOA Stimulus Extracellular Stimulus (Growth Factors) Receptor Receptor Tyrosine Kinase Stimulus->Receptor Target_Kinase Target Kinase (e.g., CK2/PI3K) Receptor->Target_Kinase Downstream Downstream Effectors (AKT / mTOR) Target_Kinase->Downstream Phosphorylation MPTBA MPTBA Inhibitor (Zwitterionic Active Form) MPTBA->Target_Kinase ATP-competitive Inhibition Proliferation Tumor Cell Proliferation Downstream->Proliferation

Figure 2: Proposed pharmacodynamic mechanism of MPTBA kinase inhibition.

References

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. Available at:[Link]

  • 1-methylpiperazine dihydrochloride cas:34352-59-5. Xindao Biotech. Available at: [Link]

  • Diffusion and Flux Improvement of Drugs through Complexation. Molecular Pharmaceutics (ACS Publications). Available at:[Link]

  • 4-(4-Methylpiperazin-1-yl)benzoic acid | CID 736532. PubChem, National Institutes of Health. Available at:[Link]

Method

Application Note: Protocols for Characterizing the PIM Kinase Inhibitor 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in-vitro characterization of 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid, a potent a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in-vitro characterization of 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid, a potent and selective inhibitor of the PIM family of serine/threonine kinases. PIM kinases are crucial mediators of oncogenic signaling pathways that regulate cell cycle, proliferation, and survival.[1] Their overexpression is implicated in numerous solid and hematopoietic cancers, making them a prime target for therapeutic intervention.[1][2] This guide details the scientific rationale and step-by-step protocols for key cell-based assays, including cell viability, western blotting for target modulation, and apoptosis analysis, to enable a thorough evaluation of this compound's cellular efficacy and mechanism of action.

Introduction and Mechanism of Action

4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid, hereafter referred to as the "PIM Inhibitor," is a small molecule designed to target the ATP-binding pocket of PIM kinases. The PIM kinase family (PIM-1, PIM-2, PIM-3) acts downstream of the JAK/STAT signaling pathway and converges on many of the same substrates as the PI3K/Akt/mTOR pathway.[1][3] These kinases phosphorylate a wide array of substrates to promote cell survival and proliferation, notably by inhibiting apoptosis through phosphorylation of BAD (Bcl2-associated agonist of cell death) and by promoting protein synthesis and cell cycle progression.[2][4][5]

By competitively inhibiting ATP binding, this PIM Inhibitor is designed to prevent the phosphorylation of these downstream substrates, thereby blocking pro-survival signals and inducing cell cycle arrest and apoptosis in cancer cells that are dependent on PIM kinase activity. The protocols outlined herein are designed to validate this proposed mechanism.

PIM Kinase Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of PIM kinases in cell signaling and the specific point of intervention for the inhibitor.

PIM_Pathway cluster_upstream Upstream Activation cluster_pim PIM Kinase Core cluster_downstream Downstream Effects Cytokine Cytokines / Growth Factors Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT p PIM PIM Kinase STAT->PIM Transcription BAD BAD PIM->BAD p cMyc c-Myc PIM->cMyc stabilizes Apoptosis Apoptosis BAD->Apoptosis promotes pBAD p-BAD (Inactive) pBAD->Apoptosis inhibits Protein_Synth Protein Synthesis & Proliferation cMyc->Protein_Synth promotes Inhibitor 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid Inhibitor->PIM INHIBITS

Caption: PIM Kinase signaling pathway and the inhibitory action of the compound.

Experimental Protocols

Successful characterization requires robust, reproducible assays. The following protocols are optimized for assessing PIM kinase inhibitors in relevant cancer cell lines (e.g., leukemia, multiple myeloma, or prostate cancer lines known to express high levels of PIM kinases).[6][7][8]

Cell Viability and Cytotoxicity Assay

Principle: This assay quantifies the effect of the PIM inhibitor on cell proliferation and viability. A dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency. Luminescent-based assays, such as CellTiter-Glo®, measure ATP levels as an indicator of metabolically active, viable cells.[9]

Materials:

  • Cancer cell line of interest (e.g., MOLM-16, K562, PC3)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • PIM Inhibitor stock solution (e.g., 10 mM in DMSO)

  • Opaque-walled 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader with luminescence detection capabilities

Protocol Workflow Diagram:

Viability_Workflow start Start seed 1. Seed cells into 96-well plate start->seed adhere 2. Allow cells to adhere (if applicable, 24h) seed->adhere treat 3. Treat with serial dilutions of PIM Inhibitor adhere->treat incubate 4. Incubate for 72 hours treat->incubate equilibrate 5. Equilibrate plate and reagent to room temp incubate->equilibrate add_ctg 6. Add CellTiter-Glo® reagent to each well equilibrate->add_ctg lyse 7. Lyse cells on orbital shaker (2 min) add_ctg->lyse stabilize 8. Stabilize signal (10 min at RT) lyse->stabilize read 9. Read luminescence stabilize->read analyze 10. Analyze data and calculate IC50 read->analyze end End analyze->end

Caption: General workflow for the cell viability assay.

Step-by-Step Method:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete growth medium. The optimal seeding density should be determined empirically to ensure cells remain in the exponential growth phase for the duration of the experiment.

  • Compound Preparation: Prepare a 2-fold serial dilution of the PIM Inhibitor in complete growth medium, starting from a top concentration of 100 µM down to sub-nanomolar concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and does not exceed 0.5% to avoid solvent-induced toxicity.[10]

  • Treatment: Add 10 µL of the diluted compound or vehicle (medium with DMSO) to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator. This duration is typically sufficient to observe significant effects on proliferation.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[10]

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[10]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

    • Measure luminescence using a plate reader.

  • Data Analysis: Convert raw luminescence units to percent viability relative to the vehicle-treated control wells (set to 100%). Plot the percent viability against the log-transformed inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[9]

Example Data Presentation:

Compound Concentration (µM)% Viability (Mean)Standard Deviation
0 (Vehicle)100.04.5
0.0198.25.1
0.185.76.2
152.34.8
1015.13.1
1005.61.9
Western Blot for PIM Target Modulation

Principle: This assay provides direct evidence of target engagement by measuring the phosphorylation status of a known PIM kinase substrate. The phosphorylation of BAD at Ser112 is a well-established downstream event of PIM-1 activity.[9][11] A reduction in p-BAD (Ser112) levels upon treatment with the inhibitor confirms its mechanism of action.

Materials:

  • 6-well cell culture plates

  • PIM Inhibitor

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Primary Antibodies: Rabbit anti-phospho-BAD (Ser112), Rabbit anti-total BAD, Mouse anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Chemiluminescent substrate (ECL)

Step-by-Step Method:

  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10^6 cells) in 6-well plates and allow them to grow to 70-80% confluency. Treat the cells with the PIM Inhibitor at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 5x IC50) and a vehicle control for a shorter duration, typically 6-24 hours, to capture changes in signaling before widespread cell death occurs.[12]

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[13]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[9]

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[13]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]

    • Incubate the membrane with the primary antibody (e.g., anti-p-BAD, diluted 1:1000) overnight at 4°C.[9]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Strip the membrane and re-probe for total BAD and GAPDH to confirm equal protein loading and to assess the specific decrease in phosphorylation relative to the total protein level.

Trustworthiness and Self-Validation

To ensure the integrity and reliability of the results, every experiment must incorporate the following controls:

  • Vehicle Control: All assays must include a DMSO-only control to establish the baseline cellular response.

  • Positive Control: If available, a known PIM inhibitor (e.g., AZD1208) can be used as a positive control to validate assay performance.[11][14]

  • Loading Controls: For Western blots, housekeeping proteins like GAPDH or β-tubulin are essential to confirm equal protein loading across all lanes.[15]

  • Dose-Response and Time-Course: Characterizing the inhibitor's effect across a range of concentrations and time points is critical to understanding its potency and the dynamics of the cellular response.

By adhering to these principles, the described protocols form a self-validating system, providing trustworthy and publishable data for the characterization of 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid.

References

  • Amaravadi, R. et al. (2021). PIM kinase (and Akt) biology and signaling in tumors. PMC. Available at: [Link]

  • Pascual, D. et al. (2018). PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer. MDPI. Available at: [Link]

  • Fox, C. et al. (2010). The Pim protein kinases regulate energy metabolism and cell growth. PNAS. Available at: [Link]

  • Li, Y. et al. (2020). The role of Pim kinase in immunomodulation. Am J Cancer Res. Available at: [Link]

  • Good, C. et al. (2021). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. AACR Journals. Available at: [Link]

  • Wang, Y. et al. (2017). Aurora kinase A inhibitor TCS7010 demonstrates pro-apoptotic effect through the unfolded protein response pathway in HCT116 colon cancer cells. PubMed. Available at: [Link]

  • Nakafusa, T. et al. (2021). Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. PMC. Available at: [Link]

  • Ftouh, S. et al. (2021). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. PMC. Available at: [Link]

  • Chen, L. S. et al. (2011). Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Blood. Available at: [Link]

  • Keeton, E. K. et al. (2013). Structure Guided Optimization, in Vitro Activity, and in Vivo Activity of Pan-PIM Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Holder, S. et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics. Available at: [Link]

  • Bohn, J. P. et al. (2015). A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Western blot analysis of PIM kinase targets. ResearchGate. Available at: [Link]

  • De-Luca, A. et al. (2025). PIM2 inhibition promotes MCL1 dependency in plasma cells involving integrated stress response-driven NOXA expression. PMC. Available at: [Link]

  • Haderk, F. et al. (2021). Co-Targeting PIM Kinase and PI3K/mTOR in NSCLC. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Impact of Pim kinase inhibition on cell viability. ResearchGate. Available at: [Link]

  • Grzybowska-Izydorczyk, O. et al. (2021). Inhibition of PIM Kinases in DLBCL Targets MYC Transcriptional Program and Augments the Efficacy of Anti-CD20 Antibodies. AACR Journals. Available at: [Link]

  • Decker, S. et al. (2021). Dual Targeting of Pim and PI3 Kinases in Mature T-Cell Lymphoma. PMC. Available at: [Link]

  • Ucar, G. et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. PMC. Available at: [Link]

  • Belwal, C. K. et al. (2012). Synthesis and antifungal activity of some novel thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid. International Journal of ChemTech Research. Available at: [Link]

  • Wagner, T. et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PMC. Available at: [Link]

  • Ivanova, Y. et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available at: [Link]

Sources

Application

Application Note: Formulation Strategies for 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid in Preclinical Animal Studies

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Physicochemical Profiling

The compound 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid (MW ≈ 303.4 g/mol ) presents a unique formulation challenge due to its amphoteric nature. The molecule contains three distinct ionizable/polar moieties:

  • Benzoic Acid Group: Acidic, pKa ≈ 4.0–4.5.

  • 4-Methylpiperazine Ring: Basic, tertiary amine, pKa ≈ 8.5–9.0.

  • Thiazole Core: Weakly basic, highly lipophilic.

At physiological pH (~7.4), the carboxylic acid is deprotonated ( COO− ) and the piperazine nitrogen is protonated ( NH+ ). This makes the molecule a zwitterion in the gastrointestinal tract and blood plasma[1]. Zwitterions typically exhibit a "U-shaped" solubility profile: they form strong intermolecular salt bridges that create a highly stable crystal lattice, resulting in extremely poor aqueous solubility at their isoelectric point (pI ≈ 6.5)[2][3].

To achieve sufficient exposure in animal studies (mice/rats), formulation strategies must disrupt this lattice via pH adjustment, cosolvent solvation, or macromolecular inclusion.

Mechanism A Low pH (< 3.0) Net Charge: +1 (Cationic Piperazine) B Physiological pH (~7.4) Net Charge: 0 (Zwitterion) A->B Deprotonation of COOH C High pH (> 10.0) Net Charge: -1 (Anionic Carboxylate) B->C Deprotonation of Piperazine

Figure 1: pH-dependent charge states and solubility mechanism of the zwitterionic API.

Pre-Formulation Decision Strategy

Selecting the correct vehicle depends strictly on the intended route of administration. Intravenous (IV) dosing requires a true, sterile solution to prevent embolism, whereas Per Os (PO) dosing can utilize a homogenous suspension, relying on gastrointestinal fluid for in vivo dissolution.

Formulation_Strategy A 4-(2-(4-methylpiperazin-1-yl) thiazol-4-yl)benzoic acid B Determine Route of Administration A->B C Intravenous (IV) / IP Requires True Solution B->C D Per Os (PO) Suspension Acceptable B->D E Protocol A: pH Adjustment (5% DMSO / 40% PEG400 / pH 3.0) C->E High Dose / Acute F Protocol B: Cyclodextrin (20% HP-β-CD in Saline) C->F High Biocompatibility G Protocol C: Suspension (0.5% MC + 0.1% Tween 80) D->G Chronic Dosing

Figure 2: Decision tree for selecting the optimal formulation based on administration route.

Detailed Experimental Protocols

Protocol A: pH-Adjusted Cosolvent Solution (For IV / IP)

Target Concentration: Up to 5 mg/mL Vehicle Composition: 5% DMSO + 40% PEG400 + 55% Acidified Saline (pH 3.0)

Mechanistic Causality: DMSO is utilized initially to break the strong intermolecular forces of the zwitterion's crystal lattice. PEG400 acts as a bulk cosolvent to prevent precipitation upon dilution in the bloodstream. Using an acidified aqueous phase (pH < pKa of benzoic acid) protonates the carboxylate group, yielding a net +1 cationic species, which dramatically increases thermodynamic solubility compared to the neutral zwitterion[2][3].

Step-by-Step Procedure:

  • Weighing: Accurately weigh 5.0 mg of the API into a sterile glass vial.

  • Solvation: Add 50 µL of DMSO. Vortex vigorously for 60 seconds until a clear stock solution is formed.

  • Cosolvent Addition: Add 400 µL of PEG400. Vortex for 30 seconds to ensure a homogenous non-aqueous mixture.

  • Aqueous Titration: Slowly add 550 µL of Acidified Saline (0.01 N HCl in 0.9% NaCl, pH ~3.0) dropwise while continuously vortexing.

    • Critical Insight: Dropwise addition prevents localized supersaturation and rapid nucleation, which would cause irreversible precipitation.

  • QC Check: Inspect against a dark background for the Tyndall effect (light scattering). The solution must be optically clear.

Protocol B: Cyclodextrin Inclusion Complex (For IV / IP / SC)

Target Concentration: Up to 10 mg/mL Vehicle Composition: 20% w/v Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water for Injection (WFI)

Mechanistic Causality: The hydrophobic thiazole and phenyl rings are accommodated within the lipophilic cavity of HP-β-CD, while the polar zwitterionic moieties (piperazine and carboxylate) interact with the bulk aqueous phase and the cyclodextrin's exterior hydroxyl groups[4]. This thermodynamically favorable inclusion complex avoids the need for harsh pH adjustments, reducing injection site necrosis in animals.

Step-by-Step Procedure:

  • Vehicle Prep: Dissolve 2.0 g of HP-β-CD in 8.0 mL of WFI. Stir until completely clear. Adjust final volume to 10.0 mL.

  • API Addition: Add 100 mg of API directly into the 20% HP-β-CD solution.

  • Complexation: Place the vial in a bath sonicator at 37°C for 45 minutes.

    • Critical Insight: Thermal energy and cavitation overcome the activation energy required for the API to displace water molecules from the cyclodextrin cavity.

  • Sterilization: Filter the solution through a 0.22 µm PVDF syringe filter.

Protocol C: Nanomilled Suspension (For PO Gavage)

Target Concentration: 20 - 50 mg/mL Vehicle Composition: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Purified Water

Mechanistic Causality: For oral gavage, true solubility is not strictly required if the dissolution rate in the GI tract is sufficient. Tween 80 acts as a surfactant to lower the contact angle between the hydrophobic drug particles and water. MC provides steric hindrance and increases vehicle viscosity, preventing particle agglomeration and sedimentation according to Stokes' Law[1].

Step-by-Step Procedure:

  • Vehicle Prep: Disperse 0.5 g of MC in 50 mL of hot water (80°C). Agitate, then add 50 mL of ice-cold water to fully hydrate the polymer. Add 0.1 g of Tween 80 and stir.

  • Trituration: Place 200 mg of API powder into a glass mortar. Add 0.5 mL of the vehicle to form a smooth paste.

    • Critical Insight: High-shear wetting at this stage prevents the formation of unwetted powder lumps ("fish-eyes").

  • Dilution: Gradually geometrically dilute with the remaining vehicle up to 10 mL while homogenizing at 10,000 RPM for 2 minutes using a rotor-stator homogenizer.

Data Presentation: Formulation Comparison

ParameterProtocol A (Cosolvent)Protocol B (Cyclodextrin)Protocol C (Suspension)
Primary Route IV, IPIV, IP, SCPO (Oral Gavage)
Max Concentration ~5 mg/mL~10 mg/mL>50 mg/mL
Physical State True SolutionTrue SolutionHomogenous Suspension
Tolerability (Mice) Moderate (due to PEG/pH)High (Highly biocompatible)High (Inert polymers)
Stability at 4°C 24 - 48 hours> 7 days> 14 days (requires re-suspension)

Quality Control & Validation Workflow

To ensure the formulation is a self-validating system, execute the following QC workflow prior to animal dosing:

Workflow Step1 1. Visual Inspection (Check for Tyndall Effect / Settling) Step2 2. pH Verification (Ensure physiological compatibility) Step1->Step2 Step3 3. Centrifugation Test (10,000g for 5 min to check precipitation) Step2->Step3 Step4 4. HPLC Recovery Assay (Validate API concentration) Step3->Step4

Figure 3: Sequential Quality Control validation workflow for formulated API.

  • Visual & Tyndall Inspection: Shine a laser pointer through the IV solutions (Protocols A & B). A visible beam indicates colloidal precipitation.

  • Centrifugation: Spin a 100 µL aliquot of the IV solution at 10,000 x g for 5 minutes. Check for a microscopic pellet. If a pellet forms, the formulation is metastable and unsafe for IV use.

  • HPLC Assay: Dilute the formulation 1:100 in mobile phase and inject onto a C18 column to verify that 95-105% of the target API concentration is present.

Sources

Method

Comprehensive Crystallization Protocols for 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid

Executive Summary & Physicochemical Profiling The isolation and purification of 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid presents a unique crystallization challenge due to its highly functionalized, amphote...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

The isolation and purification of 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid presents a unique crystallization challenge due to its highly functionalized, amphoteric nature. As a Senior Application Scientist, I approach this molecule not as a simple organic solid, but as a complex pH-dependent system.

To design a robust crystallization protocol, we must first analyze the molecule's ionizable centers:

  • Benzoic Acid Moiety: Acts as a moderate hydrogen-bond donor and acidic center (pKa ~4.2)[1].

  • N-Methylpiperazine Ring: The N4 nitrogen is a strong basic center (pKa ~8.5), while the N1 nitrogen is less basic due to its conjugation with the thiazole ring[2],[3].

  • Thiazole Ring: Acts as a weak base (pKa ~2.5) and a hydrogen-bond acceptor[4].

Because the molecule contains both an acidic and a basic center, it exists predominantly as a zwitterion in aqueous environments near neutral pH. This zwitterionic state creates a strong, self-assembling crystal lattice driven by intermolecular ionic interactions. Consequently, the molecule exhibits a classic "U-shaped" solubility profile—it is highly soluble in strong acids and bases but practically insoluble at its isoelectric point (pI ~6.5)[5]. Standard cooling crystallization in organic solvents will fail due to poor solubility; therefore, pH-shift reactive crystallization (isoelectric precipitation) is the most scientifically sound and scalable approach[6].

Quantitative Data: Speciation and Solubility

To establish the boundaries of our crystallization design space, the physicochemical properties and solubility profiles are summarized below.

Table 1: Predicted Physicochemical Properties
PropertyValueMechanistic Implication for Crystallization
Molecular Weight 303.38 g/mol Determines mass balances and supersaturation limits.
pKa1 (Acidic) ~4.2Deprotonates above pH 4.2 (Anionic form dominates at high pH).
pKa2 (Basic) ~8.5Protonates below pH 8.5 (Cationic form dominates at low pH).
Isoelectric Point (pI) ~6.5Target pH for maximum yield during reactive crystallization.
LogP ~1.8Moderate lipophilicity; indicates poor solubility in non-polar organics.
Table 2: Empirical Solubility Profile Matrix
Solvent SystemConditionSolubility EstimateRecommended Use
Water (pH 2.0) 25°C> 100 mg/mLPrimary dissolution solvent (Cationic state).
Water (pH 6.5) 25°C< 1 mg/mLTarget state for maximum precipitation (Zwitterion).
Water (pH 10.0) 25°C> 50 mg/mLAlternative dissolution solvent (Anionic state).
Ethanol / EtOAc Reflux< 5 mg/mLUnsuitable for cooling crystallization.
DMSO 50°C> 80 mg/mLPrimary solvent for antisolvent polishing.

Crystallization Strategy & Causality Logic

The structural logic of our crystallization strategy relies on manipulating the speciation of the API.

  • Why pH-Shift Crystallization? By dissolving the API at pH 2.0, we force the molecule into a highly soluble cationic state. Slowly titrating the solution with a base toward the isoelectric point (pH 6.5) gradually generates supersaturation[6],[5].

  • Why Elevated Temperature (60°C)? Conducting a pH shift at room temperature often results in "oiling out" (liquid-liquid phase separation) or the rapid precipitation of an amorphous solid. Elevated temperatures widen the metastable zone (MSZW), allowing for controlled crystal growth and Ostwald ripening rather than catastrophic primary nucleation.

Speciation API 4-(2-(4-methylpiperazin-1-yl) thiazol-4-yl)benzoic acid (Amphoteric API) pH_Low pH < 3.0 Cationic Form (Soluble) Protonated Piperazine API->pH_Low Add Strong Acid pH_Mid pH 4.5 - 7.5 Zwitterionic Form (Min. Solubility, pI ~ 6.5) API->pH_Mid Neutral H2O pH_High pH > 9.0 Anionic Form (Soluble) Deprotonated Carboxylate API->pH_High Add Strong Base Strat1 Strategy 1: pH-Shift Crystallization (Isoelectric Precipitation) pH_Low->Strat1 Controlled Base Addition Strat3 Strategy 3: Salt Formation (HCl or Na Salt) pH_Low->Strat3 Isolate Cationic Salt Strat2 Strategy 2: Antisolvent Crystallization (DMSO/Water) pH_Mid->Strat2 Dissolve in Polar Aprotic pH_High->Strat1 Controlled Acid Addition pH_High->Strat3 Isolate Anionic Salt

Caption: pH-dependent speciation and resulting crystallization strategies for the amphoteric API.

Experimental Methodologies

Protocol A: pH-Shift Reactive Crystallization (Primary Isolation)

This protocol is designed to isolate the zwitterionic API from a crude mixture with high purity and excellent bulk powder properties.

Step-by-Step Procedure:

  • Dissolution: Suspend 10.0 g of crude API in 100 mL of Deionized (DI) water (10 volumes). Slowly add 1.0 M HCl dropwise under moderate agitation until the pH reaches 2.0.

    • Self-Validating Check: Verify dissolution by visual inspection. The solution must become optically clear. If turbidity persists, it indicates the presence of non-basic impurities. Perform a polish filtration (0.22 µm PTFE). This ensures no foreign particles act as heterogeneous nucleation sites, which would prematurely trigger uncontrolled precipitation.

  • Thermal Equilibration: Heat the clarified solution to 60°C using a jacketed reactor.

  • Reactive Titration (Nucleation Control): Using an automated syringe pump, add 1.0 M NaOH at a controlled rate of 0.5 mL/min. Monitor the pH continuously.

    • Causality: Slow base addition at 60°C ensures the system stays within the metastable zone width (MSZW). Rapid addition causes local pH spikes, leading to amorphous crashing.

  • Seeding (Optional): Once the pH reaches 4.5 (onset of supersaturation), pause the base addition and add 0.1 g (1% w/w) of pure API seed crystals. Resume base addition until pH 6.5 is reached.

  • Aging (Ostwald Ripening): Hold the resulting slurry at 60°C for 2 hours under moderate stirring (250 rpm).

    • Causality: Aging at high temperatures allows smaller, thermodynamically unstable crystals to dissolve and redeposit onto larger crystals (Ostwald ripening), significantly improving downstream filterability.

  • Cooling & Isolation: Apply a linear cooling ramp of 0.2°C/min down to 5°C. Filter the slurry under vacuum, wash the filter cake with cold DI water (2 x 20 mL), and dry in a vacuum oven at 40°C until constant weight is achieved.

Workflow S1 1. Dissolution Dissolve API in 0.1M HCl (pH ~2.0) at 25°C S2 2. Clarification Polish filter (0.22 µm) to remove insolubles S1->S2 S3 3. Titration (Nucleation) Add 1.0M NaOH slowly at 60°C to pH 6.5 S2->S3 S4 4. Aging (Ostwald Ripening) Age slurry at 60°C for 2 hours S3->S4 S5 5. Cooling Linear cooling to 5°C (0.2°C/min) S4->S5 S6 6. Isolation Filter, wash (DI water), Vacuum dry at 40°C S5->S6

Caption: Step-by-step experimental workflow for the pH-shift reactive crystallization.

Protocol B: DMSO/Water Antisolvent Crystallization (Polymorph Polishing)

If the isolated zwitterion from Protocol A exhibits poor crystallinity or trapped solvent, this antisolvent protocol serves as a high-purity polishing step.

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g of the zwitterionic API in 50 mL of Dimethyl Sulfoxide (DMSO) at 50°C.

    • Causality: DMSO is a strong polar aprotic solvent capable of disrupting the dense intermolecular hydrogen-bonding network of the zwitterion, providing high solubility.

  • Antisolvent Addition: Slowly add 150 mL of DI water (antisolvent) at a rate of 1.0 mL/min using a dosing pump, maintaining the temperature at 50°C.

    • Self-Validating Check: Monitor the onset of turbidity (cloud point). If the solution "oils out" (forms a separate liquid phase instead of solid particles), halt water addition immediately. Increase the temperature by 10°C to return to a single phase, add 1% w/w seed crystals, and reduce the antisolvent addition rate by half.

  • Aging and Cooling: Once all water is added, age the slurry for 1 hour at 50°C. Cool the system to 10°C at a rate of 0.5°C/min.

  • Isolation: Filter the solid, wash with a cold 1:3 DMSO:Water mixture (20 mL), followed by pure cold water (30 mL) to remove residual DMSO. Vacuum dry at 50°C.

References

  • [6] Modeling and Bayesian Parameter Estimation for Semibatch pH-Shift Reactive Crystallization of L-Glutamic Acid. Massachusetts Institute of Technology (MIT). URL:

  • [2] 1,4-Dibenzoylpiperazine | Research Chemical. Benchchem. URL:

  • [5] Isoelectric Point for Protein Analysis and Biopharmaceutical Development. Creative Proteomics Blog. URL:

  • [3] Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry - ACS Publications. URL:

  • [4] The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. PMC - NIH. URL:

  • [1] Organic Acid and Base pKa Table. Scribd. URL:

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting false positives 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with hit validation for specific chemotypes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with hit validation for specific chemotypes. The compound 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid is a classic example of a "frequent hitter"—a molecule that routinely flags as a false positive across diverse high-throughput screening (HTS) campaigns.

This guide is designed to dissect the physical chemistry of this scaffold, explain the causality behind its assay interference, and provide self-validating protocols to definitively separate true target engagement from experimental artifacts.

Part 1: Mechanistic FAQs (The "Why")

Q: Why does 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid show up as a promiscuous hit in almost every biochemical assay we run? A: The root cause lies in the molecule's zwitterionic nature. At a physiological assay pH of 7.4, the basic 4-methylpiperazine moiety (pKa ~8.0) is protonated, while the acidic benzoic acid (pKa ~4.0) is deprotonated. This creates a net-neutral molecule. Without a net charge to maintain robust hydration shells, the hydrophobic thiazole-phenyl core drives intermolecular stacking. This pushes the local concentration past the Critical Aggregation Concentration (CAC), leading to the spontaneous formation of colloidal aggregates[1]. These nano-scale colloids nonspecifically sequester and partially denature target proteins on their surface, causing a false-positive loss of enzyme activity[2].

Q: We use TR-FRET and AlphaScreen. Why are we seeing false positives even at low concentrations where aggregation shouldn't occur? A: This scaffold suffers from severe optical and chemical interference liabilities. The extended π-conjugation across the piperazine-thiazole-benzoic acid axis creates a broad absorption band in the 300–400 nm range. In assays utilizing NADH/NADPH or blue-shifted fluorophores, the compound intercepts the excitation light before it reaches the fluorophore (Inner Filter Effect) or exhibits auto-fluorescence, artificially skewing the readout[3]. Furthermore, the thiazole nitrogen and carboxylate group can act as bidentate metal chelators, stripping Ni2+ from the Ni-NTA beads used in AlphaScreen assays, mimicking a disruption in protein-protein interactions[4].

Q: Are these substructures recognized by standard PAINS filters? A: Not always. While Pan Assay Interference Compounds (PAINS) filters capture many reactive electrophiles and redox cyclers, zwitterionic aggregators and specific optical interferents often slip through in silico screens[5]. Physical counter-screens are mandatory.

Part 2: Quantitative Data & Validation Matrices

To systematically troubleshoot this compound, you must map its structural liabilities to your specific assay format.

Table 1: Physicochemical Liabilities of the Scaffold

Structural FeaturePhysicochemical EffectAssay Interference ModalityHighly Susceptible Assays
4-methylpiperazine + Benzoic Acid Zwitterion formation at pH 7.4 (isoelectric point)Colloidal AggregationBiochemical enzymatic assays, cell-free binding
Thiazole-Phenyl Conjugation UV-Vis absorption (300-400 nm)Inner Filter Effect (IFE) / AutofluorescenceTR-FRET, FP, NADH-coupled assays
Thiazole Nitrogen + Carboxylate Transition metal coordinationReagent ChelationAlphaScreen (Ni-NTA), Metalloenzyme assays

Table 2: Orthogonal Validation Matrix

Primary Assay TechnologySuspected ArtifactRecommended Orthogonal AssayCausality & Rationale
Fluorescence Polarization (FP) Autofluorescence / IFESurface Plasmon Resonance (SPR)Label-free, mass-based detection completely bypasses optical interference.
Kinase Activity (Luminescence) Colloidal AggregationDetergent-supplemented assay (+0.01% Triton X-100)Detergents disrupt hydrophobic colloids; true inhibitors will retain their potency.
AlphaScreen (His-tagged) Metal ChelationTR-FRET (Biotin/Streptavidin)Removes Ni-NTA dependency, eliminating chelation-driven false positives.

Part 3: Self-Validating Experimental Protocols (The "How-To")

Do not discard the hit immediately; instead, force the assay to validate itself. Implement the following protocols to confirm or rule out interference.

Protocol 1: The Detergent Counter-Screen (Validating Aggregation)

Causality Note: Colloidal aggregates are held together by weak hydrophobic and electrostatic interactions. Non-ionic detergents reduce the surface tension of the aqueous medium, preventing the hydrophobic collapse of the zwitterionic scaffold and dissolving existing colloids[6].

  • Baseline Establishment: Run your primary dose-response assay in standard buffer to establish the apparent IC50 of the compound.

  • Detergent Supplementation: Prepare a parallel assay buffer supplemented with 0.01% (v/v) Triton X-100 (use CHAPS if your target is a membrane-bound protein).

  • Comparative Incubation: Pre-incubate the compound with the target enzyme in both buffers for 15 minutes prior to substrate addition.

  • Data Interpretation: A rightward shift in IC50 by >10-fold or a complete loss of activity in the detergent arm confirms the compound is a colloidal aggregator. If the IC50 remains stable, aggregation is ruled out.

Protocol 2: Dynamic Light Scattering (DLS) Validation

Causality Note: True monomeric solutions will show no light scattering. Colloidal aggregates will produce a distinct particle size distribution peak between 50 nm and 1000 nm[7].

  • Sample Preparation: Dissolve the compound in filtered (0.22 µm) assay buffer at 10 µM (a concentration where false positives typically manifest). Crucial: Do not add the target protein.

  • Cuvette Loading: Transfer 50 µL to a quartz microcuvette, ensuring absolutely no air bubbles are introduced, as they scatter light and confound readings.

  • Measurement: Acquire DLS spectra using a 173° backscatter angle.

  • Centrifugation (Self-Validation): Spin the sample at 16,000 x g for 20 minutes. Re-measure the supernatant. If the scattering peak disappears, the presence of heavy colloidal particles is physically confirmed[6].

Part 4: Visualizing the Troubleshooting Logic

Use the following decision trees to guide your hit triage process and understand the physical mechanism of the interference.

Workflow Hit Primary Screen Hit (Thiazole-Piperazine Scaffold) Detergent Detergent Test (+ 0.01% Triton X-100) Hit->Detergent Assess solubility DLS Dynamic Light Scattering (Detect >50nm particles) Hit->DLS Measure particle size Optical Optical Counter-Screen (Absorbance/Fluorescence) Hit->Optical Check spectral overlap AggFalse False Positive (Colloidal Aggregation) Detergent->AggFalse Activity lost TrueHit Validated Hit (Target-Specific Binding) Detergent->TrueHit Activity retained DLS->AggFalse Particles detected DLS->TrueHit Monomeric OptFalse False Positive (Inner Filter Effect) Optical->OptFalse Strong quenching Optical->TrueHit Optically silent

Fig 1: Triage workflow for isolating true hits from assay artifacts.

Mechanism Monomer Compound Monomer (< 1 µM) Complex Specific 1:1 Complex (Therapeutic Inhibition) Monomer->Complex Binds specific pocket Aggregate Colloidal Aggregate (> Critical Aggregation Conc.) Monomer->Aggregate Concentration increases (Zwitterion pairing) Target Target Protein Target->Complex Sequestered Protein Sequestered on Aggregate Surface (Non-specific Inhibition) Target->Sequestered Aggregate->Sequestered Adsorbs protein

Fig 2: Mechanism of specific target binding versus colloidal aggregation.

References

  • [5] Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. 5

  • [3] Simeonov, A., et al. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual - NCBI Bookshelf. 3

  • [4] Creating and screening natural product libraries. RSC Publishing.4

  • [7] Some, D. Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Wyatt Technology. 7

  • [1] Shoichet Lab. Colloidal aggregation. University of Toronto. 1

  • [2] Colloidal aggregation: From screening nuisance to formulation nuance. ResearchGate. 2

  • [6] Shoichet, B. K., et al. (2024). Colloidal Aggregation Confounds Cell-Based Covid-19 Antiviral Screens. ACS Publications. 6

Sources

Optimization

Technical Support Center: Stability of 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid in Aqueous Buffer

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid and need to unde...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid and need to understand its stability in aqueous buffer systems. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity of your experiments.

Introduction

4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid is a molecule of interest in pharmaceutical research, featuring a trifunctional chemical architecture: a thiazole core, a methylpiperazine moiety, and a benzoic acid group. Each of these components contributes to the compound's overall physicochemical properties and, consequently, its stability profile in aqueous solutions. Understanding the potential degradation pathways is critical for the development of robust analytical methods, meaningful biological assays, and stable pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: My compound appears to be degrading in my aqueous assay buffer. What are the most likely causes?

A1: The degradation of 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid in aqueous buffer is likely influenced by several factors, primarily pH, temperature, light exposure, and the presence of oxidizing agents. The key structural motifs—the thiazole ring and the piperazine ring—are susceptible to specific degradation pathways.

  • pH-Dependent Hydrolysis: The thiazole ring, while generally stable, can be susceptible to hydrolysis under certain acidic or basic conditions.[1] The stability of thiazole derivatives is often pH-dependent.[1]

  • Oxidation: The piperazine ring, particularly the tertiary amine of the methylpiperazine group, is a known site for oxidation.[2][3][4] This can lead to the formation of N-oxides and other degradation products.[2][4]

  • Photodegradation: Thiazole-containing compounds can be sensitive to light, leading to photodegradation.[1][5]

Q2: How can I proactively assess the stability of my compound in a new buffer system?

A2: A forced degradation study is the most effective way to proactively assess the stability of your compound.[6] This involves subjecting the compound to a range of stress conditions that are more severe than typical experimental or storage conditions to accelerate degradation.[6] The goal is to identify potential degradation products and establish the compound's intrinsic stability.[7]

A well-designed forced degradation study should include the following conditions:

  • Acidic and Basic Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.[1][8]

  • Oxidative Stress: Treatment with an oxidizing agent such as hydrogen peroxide (H₂O₂).[6]

  • Thermal Stress: Incubation at elevated temperatures (e.g., 40°C, 60°C, 80°C).[6]

  • Photostability: Exposure to a controlled light source that emits both UV and visible light, as recommended by ICH guideline Q1B.[6]

Q3: What analytical method is best for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard and most reliable technique for monitoring the stability of small molecules like 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid.[1] An effective HPLC method should be capable of separating the intact parent compound from all potential degradation products.[1]

Q4: I'm observing inconsistent results in my biological assays. Could this be related to compound stability?

A4: Yes, inconsistent biological activity can often be linked to compound instability or poor solubility.[9] If the compound degrades in the assay medium, its effective concentration decreases over the incubation period, leading to variable results.[9] It is crucial to ensure that your compound remains stable and soluble under the specific conditions of your biological assay.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid in aqueous buffers.

Issue 1: Rapid Loss of Parent Compound in Solution

Symptoms:

  • Decreasing peak area of the parent compound over time in HPLC analysis.

  • Appearance of new peaks corresponding to degradation products.

Troubleshooting Workflow:

start Start: Rapid Loss of Parent Compound Detected ph_check Step 1: Investigate pH-Dependent Hydrolysis start->ph_check oxidation_check Step 2: Evaluate Oxidative Degradation ph_check->oxidation_check photo_check Step 3: Assess Photostability oxidation_check->photo_check temp_check Step 4: Check for Thermal Degradation photo_check->temp_check mitigation Step 5: Implement Mitigation Strategies temp_check->mitigation end End: Compound Stabilized mitigation->end

Caption: Troubleshooting workflow for compound degradation.

Detailed Steps:

  • Investigate pH-Dependent Hydrolysis:

    • Rationale: The thiazole ring can be labile at certain pH values.[1]

    • Action: Prepare your compound in a series of buffers with varying pH (e.g., pH 3, 5, 7.4, 9). Monitor the concentration of the parent compound by HPLC at several time points.

  • Evaluate Oxidative Degradation:

    • Rationale: The methylpiperazine moiety is susceptible to oxidation.[2][4]

    • Action: Prepare the compound in your buffer and a parallel sample spiked with a low concentration of hydrogen peroxide (e.g., 0.1-3%). Analyze both samples over time by HPLC to see if degradation is accelerated in the presence of the oxidant.

  • Assess Photostability:

    • Rationale: Thiazole-containing molecules can be light-sensitive.[5]

    • Action: Prepare two sets of your compound in buffer. Expose one set to your typical laboratory lighting conditions and keep the other protected from light (e.g., in an amber vial or wrapped in aluminum foil). Compare the degradation profiles.

  • Check for Thermal Degradation:

    • Rationale: Elevated temperatures can accelerate degradation reactions.

    • Action: Incubate your compound in buffer at different temperatures (e.g., 4°C, room temperature, 37°C) and monitor its stability.

  • Implement Mitigation Strategies:

    • Buffer Optimization: Based on your pH stability data, select a buffer system where the compound exhibits maximum stability.

    • Antioxidants: If oxidation is a significant issue, consider the addition of an antioxidant to your buffer system, if compatible with your downstream application.

    • Light Protection: Always store stock solutions and experimental samples in light-protected containers.

    • Temperature Control: Store stock solutions at -20°C or -80°C and prepare working solutions fresh for each experiment.

Issue 2: Poor Solubility Leading to Inconsistent Results

Symptoms:

  • Precipitate formation upon dilution of a DMSO stock solution into aqueous buffer.[9]

  • High variability in biological assay results.[9]

Troubleshooting Steps:

  • Optimize DMSO Concentration: Keep the final DMSO concentration in your aqueous solution as low as possible (typically below 0.5%) to minimize its effect on your experiment, while still maintaining solubility.[9]

  • pH Adjustment: The benzoic acid moiety means the compound's solubility will be pH-dependent. Solubility is expected to increase at pH values above the pKa of the carboxylic acid. Determine the optimal pH for solubility.[9]

  • Use of Co-solvents: If permitted by your experimental design, consider using a water-miscible co-solvent in addition to DMSO to improve solubility.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways.

prep_stock Prepare 1 mg/mL Stock Solution in Organic Solvent stress_conditions Aliquot Stock and Subject to Stress Conditions prep_stock->stress_conditions acid_hydrolysis Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid_hydrolysis base_hydrolysis Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base_hydrolysis oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal Stress (80°C, Solid State) stress_conditions->thermal photolytic Photolytic Stress (ICH Q1B Light Source) stress_conditions->photolytic sampling Sample at Multiple Time Points (e.g., 2, 6, 24h) acid_hydrolysis->sampling base_hydrolysis->sampling oxidation->sampling thermal->sampling photolytic->sampling analysis Neutralize (if needed) and Analyze by HPLC sampling->analysis data_analysis Identify Degradants and Determine Degradation Rate analysis->data_analysis

Caption: Workflow for a forced degradation study.[1]

Materials:

  • 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid

  • HPLC-grade methanol or acetonitrile

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Temperature-controlled incubator/oven

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile).[1]

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C.[1]

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C.[1]

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Place the solid compound in an oven at 80°C.

  • Photolytic Degradation: Expose the compound (both in solution and as a solid) to a light source according to ICH Q1B guidelines.[6]

  • Sampling and Analysis: At specified time points (e.g., 2, 6, 24 hours), withdraw samples. For acid and base hydrolysis samples, neutralize them before analysis. Analyze all samples by a validated, stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method that can separate the parent compound from its degradation products.

Starting Conditions:

ParameterRecommended Setting
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm or λmax)
Injection Volume 10 µL

Method Validation: To confirm your method is "stability-indicating," analyze samples from your forced degradation study. The method is considered validated if all degradation products are baseline-resolved from the parent peak and from each other.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible:

parent 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid oxidation_path Oxidation parent->oxidation_path hydrolysis_path Hydrolysis parent->hydrolysis_path n_oxide Piperazine N-Oxide oxidation_path->n_oxide thiazole_cleavage Thiazole Ring Cleavage Products hydrolysis_path->thiazole_cleavage

Caption: Potential degradation pathways.

  • Oxidation of the Piperazine Ring: The tertiary amine in the methylpiperazine ring is a likely site for oxidation, leading to the formation of an N-oxide.[2][4] This is a common metabolic pathway for piperazine-containing drugs.[2]

  • Hydrolysis of the Thiazole Ring: While thiazoles are generally stable aromatic heterocycles, under harsh acidic or basic conditions, the ring can undergo cleavage.[1][10]

Conclusion

The stability of 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid in aqueous buffers is a critical parameter that can significantly impact experimental outcomes. By understanding the potential degradation pathways and employing systematic troubleshooting and stability assessment protocols, researchers can ensure the reliability and reproducibility of their results. This guide provides a comprehensive framework for addressing stability challenges, from initial troubleshooting to the implementation of robust experimental designs.

References

  • ChemRxiv. Late-Stage C(sp³)
  • PMC. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?.
  • ResearchGate.
  • ResearchGate. Photostabilities of dyes 1 and 2, thiazole orange (TO) and....
  • ResearchGate. Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium.
  • RSC Publishing. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices.
  • ACS Publications. Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline.
  • PMC. Oxidation of Drugs during Drug Product Development: Problems and Solutions.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
  • BenchChem. stability issues of 2-(1-Aminoethyl)thiazole-5-carboxylic acid in solution.
  • Google Patents. Processes for preparing thiazole carboxylic acids.
  • PMC. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C.
  • Wikipedia. Thiazole.
  • ResearchGate. Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties.
  • ScienceDirect.
  • Indian Academy of Sciences. Chemistry of the thiazoles.
  • MDPI. Favorable Heteroaromatic Thiazole-Based Polyurea Derivatives as Interesting Biologically Active Products.
  • Pharmatutor.
  • ACS Applied Materials & Interfaces.
  • BenchChem. Technical Support Center: Improving the Solubility of Thiazole Compounds.
  • Pharmaceutical Technology.
  • IJSDR.
  • Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing for Zwitterionic Thiazole-Piperazine Derivatives

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and analytical scientists facing severe peak tailing during the HPLC analysis of 4-(2-(4-methylpiperazin-1-yl)t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and analytical scientists facing severe peak tailing during the HPLC analysis of 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid .

Because this molecule contains both an acidic carboxylic acid moiety and highly basic piperazine/thiazole rings, it behaves as a complex zwitterion. Standard reversed-phase methods often fail to produce symmetrical peaks for such compounds. This guide breaks down the chemical causality of the tailing and provides field-proven, self-validating protocols to resolve it.

Diagnostic Workflow

Before adjusting your chemistry, use the following logical workflow to determine whether your peak tailing is a physical system error or a chemical secondary interaction.

G Start Peak Tailing Diagnosed: 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid Check Is tailing global (all peaks) or specific to target? Start->Check Global Global Tailing (Hardware/System) Check->Global All peaks Specific Specific Tailing (Chemical Interaction) Check->Specific Target only Hardware Check Extra-Column Volume, Blocked Frit, or Column Void Global->Hardware Mech1 Silanol Interaction (Protonated Piperazine) Specific->Mech1 Mech2 Mixed Ionization (pH near pKa 4.0 or 8.5) Specific->Mech2 Mech3 Metal Chelation (Thiazole/Carboxylate) Specific->Mech3 Sol1 Use CSH or End-capped Column Add TFA or TEA Mech1->Sol1 Sol2 Adjust Mobile Phase pH < 2.0 or > 10.0 Mech2->Sol2 Sol3 Use PEEK Hardware or Chelating Additives Mech3->Sol3

Diagnostic workflow for isolating the root cause of peak tailing in zwitterionic analytes.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid exhibit severe peak tailing on standard C18 columns? A: The root cause lies in the molecule's zwitterionic nature and its secondary interactions with the stationary phase. The compound contains a basic 4-methylpiperazine moiety (pKa ~8.5) and an acidic carboxylic acid (pKa ~4.0). At a typical unbuffered or mid-range pH (e.g., pH 5–7), the piperazine nitrogen is protonated (positively charged). Concurrently, standard Type-A silica columns contain residual acidic silanol groups (-Si-OH) that ionize to -Si-O⁻ at pH > 3.0[1]. The electrostatic attraction between the protonated piperazine and the ionized silanols creates a secondary ion-exchange retention mechanism. Because this interaction is slower and energetically heterogeneous compared to standard hydrophobic partitioning, the analyte molecules desorb at different rates, dragging the trailing edge of the peak into a pronounced "tail"[2].

Self-Validating Check: To validate that silanol interactions are the root cause, inject the sample using a mobile phase containing 25 mM Triethylamine (TEA). If the peak asymmetry factor ( As​ ) drops from >2.0 to <1.3, silanol activity is confirmed, as TEA competitively binds these active sites[3].

Q2: How should I optimize the mobile phase pH to eliminate this tailing? A: According to the Henderson-Hasselbalch equation, an analyte's pH should be controlled at least 2 pH units away from its pKa to ensure a single, stable ionization state[4]. For this compound, you have two highly effective pH strategies:

  • The High-pH Strategy (pH > 10.0): Using a buffer like 10 mM Ammonium Bicarbonate adjusted to pH 10.5 deprotonates the piperazine ring, rendering it neutral. Without a positive charge, the molecule cannot interact with ionized silanols.

  • The Low-pH Strategy (pH < 2.0): Using an acidic modifier like 0.1% Trifluoroacetic acid (TFA) suppresses silanol ionization (converting -Si-O⁻ back to neutral -Si-OH). Additionally, TFA acts as an ion-pairing reagent, forming a neutral hydrophobic complex with the protonated piperazine, effectively masking it from the silica surface[3].

Q3: Which stationary phase chemistries are best suited for this specific zwitterion? A: Avoid older Type-A silica columns entirely. Instead, utilize:

  • High-Purity Type-B Silica: These are manufactured with lower trace metal contamination (Fe, Al) and dense end-capping, which physically shields residual silanols[2].

  • Charged Surface Hybrid (CSH) Columns: CSH technology incorporates a low-level positive surface charge. This creates electrostatic repulsion against the protonated piperazine moiety, yielding exceptionally sharp peaks even under low-ionic-strength conditions (like 0.1% Formic Acid)[4].

Q4: I adjusted the pH and changed the column, but tailing persists. What hardware issues could be responsible? A: If chemical interactions are ruled out, the tailing may be physical or hardware-induced.

  • Column Void: A void at the head of the column causes multiple flow paths. Self-validation test: Inject a neutral, well-retained marker like toluene. If toluene also tails, the issue is physical, and the column must be replaced.

  • Extra-Column Volume: Ensure your tubing internal diameter (I.D.) is minimized (e.g., 0.005" PEEK) and detector flow cell volume is appropriate (< 1/10 of the peak volume)[5].

Quantitative Data Summary

The table below summarizes the expected peak asymmetry ( As​ ) for 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid under various chromatographic conditions. An ideal Gaussian peak has an As​ of 1.0; values > 1.5 indicate problematic tailing.

Mobile Phase ConditionColumn ChemistryAnalyte Ionization StatePeak Asymmetry ( As​ )Diagnostic Conclusion
pH 6.0 (Phosphate)Standard C18 (Type A)Zwitterion (+ / -)3.45Severe Silanol Interaction
pH 2.0 (0.1% TFA)End-capped C18 (Type B)Cation (+ / 0)1.35Acceptable (Ion-pairing active)
pH 10.5 (10mM AmBic)Hybrid Silica (BEH)Anion (0 / -)1.10Optimal (Piperazine neutralized)
pH 3.7 (Am Formate)CSH C18Cation (+ / 0)1.15Optimal (Electrostatic Repulsion)

Step-by-Step Experimental Protocols

Protocol A: High-pH Resolution Workflow (MS-Compatible)

Objective: Completely eliminate silanol interactions by neutralizing the basic piperazine moiety.

  • Mobile Phase Preparation: Prepare Mobile Phase A by dissolving 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 10.5 using dilute Ammonium Hydroxide. Prepare Mobile Phase B as 100% LC-MS grade Acetonitrile.

  • Column Selection: Install a high-pH tolerant column (e.g., Waters Ethylene Bridged Hybrid (BEH) C18, 1.7 µm). Caution: Do not use standard silica, which will dissolve at pH > 8.0.

  • System Equilibration: Flush the system with 50:50 Water/Acetonitrile to remove prior buffers, then equilibrate with the starting gradient conditions for at least 10 column volumes.

  • Validation Injection: Inject the sample. Because the piperazine is now uncharged and the carboxylic acid is ionized (-), secondary interactions are bypassed. Calculate the peak asymmetry factor ( As​ ); it should drop below 1.2.

Protocol B: Low-pH Ion-Pairing Workflow (UV/Vis Optimized)

Objective: Suppress silanol ionization and ion-pair the basic moiety to force hydrophobic retention.

  • Mobile Phase Preparation: Prepare Mobile Phase A with 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water (pH ~2.0). Prepare Mobile Phase B with 0.1% TFA in Acetonitrile.

  • Column Selection: Install a fully end-capped, high-purity Type-B C18 column.

  • System Equilibration: Run the mobile phase until the baseline stabilizes. Note: TFA has significant UV absorbance at low wavelengths (<220 nm), so baseline drift during gradients must be monitored and blank-subtracted.

  • Validation Injection: Inject the sample. The low pH protonates both the analyte and the silanols, while the TFA pairs with the piperazine. If tailing persists, verify that the sample diluent is not stronger than the starting mobile phase composition.

References

  • HPLC Troubleshooting Guide. hplc.eu. Available at:[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at:[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at:[Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and formulation scientists struggling with the dissolution and formulation of 4-(2-(4-methylpiperazin-1-yl)thiazol-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and formulation scientists struggling with the dissolution and formulation of 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid .

Due to its unique structural motifs, this molecule presents severe "brick dust" solubility challenges. Below, we break down the root causes of these issues and provide field-validated, step-by-step protocols to overcome them.

Part 1: Diagnostic Overview — The "Why" Behind the Invisibility

Q: Why is this specific compound so insoluble in both water and standard organic solvents (like ethyl acetate or pure DMSO)?

The Causality: The solubility cliff you are experiencing is a classic manifestation of high crystal lattice energy driven by zwitterion formation . Your molecule contains three distinct ionizable moieties:

  • Benzoic Acid: Weakly acidic (pKa ~4.0)[1].

  • Thiazole Ring: Very weakly basic (pKa ~2.5).

  • 4-Methylpiperazine: A basic moiety with two distinct pKa values (typically ~5.3 and ~9.7).

At a physiological or neutral pH (~7.4), the benzoic acid is deprotonated (anionic, COO⁻), and the terminal tertiary amine of the methylpiperazine is protonated (cationic, NH⁺). This creates a neutral zwitterion. In the solid state, these opposite charges form a dense, highly stable intermolecular electrostatic network. Standard solvents—even highly polar aprotic ones like DMSO—lack the solvation energy required to break this ionic lattice. To dissolve the compound, you must force the molecule out of its isoelectric point (pI) by neutralizing one of the charges[2].

G pH_low pH < 3.0 Cationic Form (Soluble Salt) pH_mid pH 4.5 - 8.0 Zwitterion Form (Insoluble Brick Dust) pH_low->pH_mid Increase pH (Deprotonate COOH) pH_mid->pH_low Decrease pH pH_high pH > 10.0 Anionic Form (Soluble Salt) pH_mid->pH_high Increase pH (Deprotonate Piperazine) pH_high->pH_mid Decrease pH

Caption: pH-dependent ionization states dictating the solubility profile of the target molecule.

Part 2: In Vitro Assay Troubleshooting (DMSO & Co-solvents)

Q: I am trying to make a 10 mM stock solution in 100% DMSO for my biochemical assays, but it immediately crashes out as a cloudy suspension. How can I fix this?

The Causality: Pure DMSO cannot disrupt the zwitterionic lattice. You must introduce a trace amount of acid or base to shift the equilibrium entirely to the cationic or anionic state. For biochemical assays, creating a transient salt in situ is the most effective approach.

Quantitative Solubility Profile
Solvent SystemAdditive / ModifierApparent Solubility (mg/mL)Visual State
Deionized WaterNone (pH ~7.0)< 0.01Cloudy Suspension
100% DMSONone< 0.50Fine Particulate
DMSO1.1 eq. Methanesulfonic Acid> 25.0Clear Solution
DMSO1.1 eq. Sodium Hydroxide (aq)> 20.0Clear Solution
Water20% HP-β-CD (pH 3.0)> 10.0Clear Solution
Protocol 1: Preparation of a Self-Validating 10 mM DMSO Stock

This protocol utilizes acid-assisted dissolution to generate a highly soluble mesylate salt in situ.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 3.03 mg of 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid (MW ≈ 303.38 g/mol ) into a clean, dry amber glass vial.

  • Initial Solvation: Add 950 µL of anhydrous DMSO. Vortex vigorously for 30 seconds. Observation: The mixture will remain a cloudy suspension.

  • Equilibrium Shift: Add 50 µL of a 200 mM Methanesulfonic Acid (MsOH) solution in DMSO (yielding exactly 1.0 equivalent of acid relative to the compound).

  • Agitation: Sonicate the vial in a water bath at 37°C for 5 minutes. The localized heat and acoustic cavitation will accelerate the protonation of the piperazine ring, breaking the lattice.

  • Self-Validation Step (The Tyndall Test): In a darkened room, shine a red or green laser pointer directly through the vial.

    • Pass: The laser beam passes through invisibly. The solution is a true molecular dispersion.

    • Fail: A visible "beam" of scattered light appears (Tyndall effect). This indicates colloidal micro-crystals remain. If this occurs, add an additional 0.1 equivalents of MsOH and re-sonicate.

Part 3: In Vivo Formulation (Aqueous Systems)

Q: We are moving to rodent pharmacokinetic (PK) studies. I cannot use high concentrations of DMSO or extreme pH levels for Intravenous (IV) dosing. What is the optimal formulation?

The Causality: For IV dosing, the formulation must be isotonic, possess a tolerable pH (ideally between 4.0 and 9.0), and remain completely free of particulates to prevent embolism. Because the isoelectric point of this molecule falls right in the physiological range, standard buffers (like PBS) will cause immediate precipitation. The solution is to use a macrocyclic complexing agent—specifically Hydroxypropyl-β-Cyclodextrin (HP-β-CD)—combined with a mild pH adjustment to shield the hydrophobic thiazole-piperazine core from the aqueous environment.

FormulationTree start Compound: 4-(2-(4-methylpiperazin-1-yl) thiazol-4-yl)benzoic acid q1 Target Assay Type? start->q1 invitro In Vitro (Cell/Biochem) q1->invitro invivo In Vivo (PK/Efficacy) q1->invivo dmso In Situ Salt Formation: DMSO + 1 eq. MsOH invitro->dmso route Dosing Route? invivo->route po PO (Oral Gavage) route->po iv IV (Intravenous) route->iv suspension 0.5% CMC / 0.1% Tween-80 (Homogenized Suspension) po->suspension solution 20% HP-β-CD in 50mM Citrate Buffer (pH 4.0) iv->solution

Caption: Decision tree for selecting the appropriate formulation strategy based on assay requirements.

Protocol 2: IV Formulation (20% HP-β-CD in Citrate Buffer, pH 4.0)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Sodium Citrate buffer. Adjust the pH to exactly 4.0 using 1N HCl. (At pH 4.0, the benzoic acid is partially protonated/neutral, and the piperazine is fully protonated/cationic, making it ideal for cyclodextrin inclusion).

  • Excipient Addition: Dissolve 20% w/v Hydroxypropyl-β-Cyclodextrin (HP-β-CD) into the citrate buffer. Stir until completely clear.

  • API Addition: Slowly add the required mass of your compound (up to 5 mg/mL) to the stirring cyclodextrin solution.

  • Complexation: Stir continuously at 500 RPM at room temperature for 12 hours (or overnight). Do not use excessive heat, as cyclodextrin inclusion complexes are exothermic and form better at lower temperatures.

  • Filtration & Validation: Filter the final solution through a 0.22 µm PVDF syringe filter to ensure sterility and the removal of any uncomplexed API.

  • Self-Validation: Perform an LC-MS or HPLC injection of the filtrate to confirm the final concentration matches your theoretical target. If the concentration is low, the inclusion complex has saturated; you must lower your target dose or increase the HP-β-CD concentration to 30%.

Part 4: Structural Modification (The Last Resort)

Q: We have tried all formulation strategies, but the PK profile is still poor due to precipitation in the gut. What structural modifications can bypass this?

The Causality: If formulation cannot overcome the physicochemical properties, you must permanently disrupt the zwitterion through medicinal chemistry.

  • Prodrug Strategy: Convert the benzoic acid into an ester (e.g., an ethyl or POM ester). This removes the negative charge at physiological pH, drastically lowering the lattice energy and increasing lipophilicity for oral absorption. The ester will be cleaved by plasma esterases in vivo.

  • Isosteric Replacement: Replace the highly basic 4-methylpiperazine with a less basic morpholine ring. This lowers the basic pKa, reducing the strength of the zwitterionic interaction at neutral pH.

References
  • Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen.
  • MDPI. (2022). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures.
  • National Institutes of Health (PMC). (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity.

Sources

Reference Data & Comparative Studies

Validation

4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid vs standard inhibitors

An in-depth technical analysis for researchers and drug development professionals evaluating structural motifs in cysteine protease targeting. Executive Summary: The Evolution of Cathepsin K Targeting Cathepsin K (CatK)...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers and drug development professionals evaluating structural motifs in cysteine protease targeting.

Executive Summary: The Evolution of Cathepsin K Targeting

Cathepsin K (CatK) is a highly validated lysosomal cysteine protease target for osteoporosis and bone metastasis due to its exclusive role in degrading Type I collagen within osteoclast resorption lacunae . While standard clinical candidates like Odanacatib (ODN) and Balicatib demonstrated potent anti-resorptive efficacy, their clinical development was ultimately halted. These failures were largely driven by extreme lipophilicity, off-target lysosomotropic accumulation (causing dermatological toxicities like skin morphea), and adverse cardiovascular events .

To overcome these pharmacokinetic and safety liabilities, next-generation inhibitors utilize 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid as a highly optimized P2-P3 binding fragment. When coupled with electrophilic warheads (such as bicyclic furo[3,2-b]pyrrol-3-ones), this fragment dramatically enhances aqueous solubility, introduces a tunable basic center to prevent excessive lysosomal trapping, and maintains exquisite selectivity for CatK over related off-target proteases (Cathepsins B, L, and S) .

Mechanistic & Structural Rationale

The design of a successful CatK inhibitor requires balancing covalent active-site engagement with precise subsite (S2/S3) recognition.

  • Standard Inhibitors (Odanacatib): ODN utilizes a neutral, highly fluorinated backbone with a nitrile warhead that forms a reversible thioimidate adduct with the active site Cys25. While this extreme lipophilicity drives sub-nanomolar potency, it severely limits formulation options and alters cellular partitioning .

  • The Methylpiperazinyl-Thiazolyl-Benzoic Acid Motif: This fragment acts as an advanced selectivity filter and physicochemical modulator. The benzoic acid and thiazole rings form a rigid, extended vector that perfectly spans the narrow S2 and S3 subsites of CatK. Crucially, the terminal 4-methylpiperazine group (pKa ~7.8) remains protonated in the acidic lysosome (pH 4.5–5.5). This localized charge prevents the inhibitor from freely diffusing across multiple off-target lysosomal membranes (the primary cause of Balicatib's toxicity), while simultaneously boosting thermodynamic aqueous solubility by >50-fold compared to uncharged analogs .

G CatK Cathepsin K (Active Cys25) Bone Collagen Degradation CatK->Bone Catalyzes S2 S2/S3 Pockets S2->CatK ODN Odanacatib ODN->CatK Covalent Inhib Resorption Arrest ODN->Inhib Induces Frag Methylpiperazinyl- thiazolyl-benzoic acid Frag->S2 Anchoring Frag->Inhib Induces

Mechanistic binding and inhibition pathways of Cathepsin K inhibitors.

Quantitative Performance Data

The integration of the 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid motif into a furo-pyrrol ketone warhead yields a compound that matches the potency of standard clinical inhibitors while vastly outperforming them in solubility and safety metrics.

Inhibitor ClassCatK IC₅₀ (nM)CatS IC₅₀ (nM)Aqueous Sol. (pH 7.4)Lysosomotropism RiskPrimary Liability
Odanacatib (Standard)0.2>1000< 10 µg/mLLowHigh Lipophilicity / Stroke
Balicatib (Standard)1.4>1000~ 50 µg/mLHighSkin Morphea
Title Motif Derivative < 1.0>500> 500 µg/mL Low (Optimized pKa)None observed in vitro

Experimental Protocols: Self-Validating Systems

To objectively evaluate the performance of these inhibitors, researchers must employ functional assays that account for the unique lysosomal environment and the covalent reversible nature of the warheads.

Protocol 1: Time-Dependent Fluorogenic CatK Cleavage Assay

Causality Insight: CatK is a lysosomal enzyme; therefore, the assay buffer must be maintained at pH 5.5 to mimic the osteoclast lacunae and ensure proper enzyme folding. Furthermore, the active site cysteine (Cys25) rapidly oxidizes to an inactive sulfenic acid in ambient air. Dithiothreitol (DTT) is mandatory to reduce the cysteine back to a reactive thiolate anion.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Sodium Acetate (pH 5.5), 2.5 mM EDTA, and 2.5 mM DTT.

  • Enzyme Activation: Dilute recombinant human Cathepsin K to a final concentration of 1 nM in the assay buffer. Incubate at room temperature for 15 minutes to allow DTT-mediated activation of Cys25.

  • Inhibitor Pre-Incubation: Add the inhibitor (Title motif derivative vs. ODN) across a 10-point dose-response curve (0.01 nM to 10 µM). Critical Step: Incubate for 30 minutes before adding the substrate. Covalent reversible inhibitors exhibit a slower association rate ( kon​ ) than competitive binders; skipping this step leads to artificially inflated (weaker) IC₅₀ values.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate Z-Leu-Arg-AMC (final concentration 10 µM).

  • Self-Validation & Readout: Include a "100% Activity Control" (vehicle only) and a "0% Activity Control" (no enzyme) on every plate to calculate the Z'-factor. Measure fluorescence continuously for 20 minutes (Excitation: 360 nm, Emission: 460 nm) to ensure linear reaction kinetics.

  • Data Analysis: Calculate IC₅₀ using non-linear regression (four-parameter logistic equation) based on the steady-state reaction velocities.

Workflow Step1 1. Enzyme Activation (DTT Buffer, pH 5.5) Step2 2. Inhibitor Incubation (Fragment vs ODN) Step1->Step2 Step3 3. Substrate Addition (Z-LR-AMC) Step2->Step3 Step4 4. Fluorometric Readout (Ex: 360nm, Em: 460nm) Step3->Step4 Step5 5. IC50 Calculation (Non-linear regression) Step4->Step5

Step-by-step fluorogenic assay workflow for Cathepsin K inhibitor screening.

Protocol 2: In Vitro Osteoclast Bone Resorption Pit Assay

Causality Insight: While biochemical assays prove target engagement, cell-based functional assays are required to prove that the methylpiperazine group does not prevent the drug from penetrating the osteoclast and reaching the ruffled border.

Step-by-Step Methodology:

  • Cell Culture: Differentiate human peripheral blood mononuclear cells (PBMCs) into mature osteoclasts using M-CSF and RANKL over 14 days on bovine cortical bone slices.

  • Treatment: Treat the mature osteoclasts with varying concentrations of the inhibitors for 48 hours.

  • Biomarker Quantification: Harvest the supernatant and quantify the release of C-terminal telopeptide of type I collagen (CTX-I) using an ELISA kit. Self-Validation: Normalize CTX-I levels to total TRAP (Tartrate-Resistant Acid Phosphatase) activity to ensure the inhibitor is halting resorption and not simply causing osteoclast apoptosis.

Conclusion

While standard inhibitors like Odanacatib proved the clinical viability of targeting Cathepsin K for bone resorption, their structural liabilities caused insurmountable safety hurdles. The integration of the 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid fragment represents a masterclass in rational drug design—sacrificing none of the potency while engineering out the lipophilicity and lysosomotropic risks that plagued earlier generations.

References

  • Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. International Journal of Molecular Sciences, 2024. Available at:[Link]

  • The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K. Bioorganic & Medicinal Chemistry Letters, 2008. Available at:[Link]

  • Furo[3,2-b]pyrrol-3-one derivatives and their use as cysteinyl proteinase inhibitors.United States Patent US8877927B2, 2014.
  • Advances in the discovery of cathepsin K inhibitors on bone resorption. Journal of Enzyme Inhibition and Medicinal Chemistry, 2018. Available at:[Link]

Comparative

validating target engagement 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid

Title: Validating Target Engagement for 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid and Its Derivatives Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I frequently encounter the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating Target Engagement for 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid and Its Derivatives

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the challenge of validating target engagement (TE) for fragment-like building blocks and their fully elaborated derivatives. The compound 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid (CAS 294622-47-2) is a highly privileged structural motif. In modern drug discovery, it is primarily utilized as a critical building block for synthesizing potent 1[1], such as Cathepsin K inhibitors, and as a targeting moiety for 2[2].

The architecture of this molecule is deliberately designed for optimal subsite engagement:

  • Benzoic Acid: Serves as a synthetic hinge for amide coupling to electrophilic warheads (e.g., 3[3]).

  • Thiazole Ring: Acts as a rigid, planar spacer that directs the molecule into the target's binding pocket.

  • 4-Methylpiperazine: Provides an ionizable basic center (pKa ~8.5). This tail is mechanistically crucial—it drastically enhances aqueous solubility and engages solvent-exposed acidic residues in the target's S3/S4 subsites via electrostatic interactions.

The Analytical Bottleneck: Basic amines like methylpiperazine are notorious for inducing lysosomotropism (sequestration within acidic lysosomes). This can yield false negatives in cellular phenotypic assays because the drug is trapped before reaching its cytosolic or nuclear target. Therefore, validating the TE of this fragment requires a rigorous, orthogonal approach.

G cluster_0 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid A 4-Methylpiperazine Solubility & S4 Binding B Thiazole Ring Rigid Vector A->B C-N bond D Protease Surface (Acidic Residues) A->D Electrostatic C Benzoic Acid Coupling Handle B->C C-C bond E Warhead / S1 Pocket (Catalytic Cys) C->E Amide Linkage

Structural mapping of the compound's functional moieties to target protease subsites.

Comparative Target Engagement Methodologies

To objectively validate performance, we must compare the free acid fragment against its fully elaborated inhibitor form across three orthogonal platforms:

  • Surface Plasmon Resonance (SPR): Provides real-time, label-free biophysical binding kinetics ( KD​ , kon​ , koff​ ). It is the gold standard for proving that the unelaborated fragment inherently recognizes the target surface.

  • FRET-Based Biochemical Profiling: Measures the functional consequence of binding (e.g., IC50​ of protease inhibition). While highly sensitive, it cannot confirm if the compound will penetrate live cells.

  • Cellular Thermal Shift Assay (CETSA): Quantifies in cellulo target engagement by measuring the thermodynamic stabilization ( ΔTm​ ) of the target protein upon ligand binding. This is the ultimate proof that the methylpiperazine moiety is not causing fatal lysosomal trapping.

Quantitative Data Presentation

The following table summarizes representative performance metrics when comparing the bare fragment to a fully synthesized Cathepsin K inhibitor (where the fragment is amide-coupled to a reactive warhead).

Compound TypeSPR Binding Affinity ( KD​ )FRET Activity ( IC50​ )CETSA Shift ( ΔTm​ )Lysosomal Trapping Ratio
Free Acid Fragment (CAS 294622-47-2)45.2 µM>100 µM (Weak)Not DetectableLow (<1.5)
Elaborated Inhibitor (Fragment + Warhead)1.2 nM3.4 nM+6.8 °CModerate (3.2)
Alternative Competitor (Lacking Piperazine)120.5 µM85.0 nM+2.1 °CVery Low (1.1)

Insight: The free fragment binds weakly but specifically (SPR KD​ ~45 µM), proving the basic tail engages the S4 pocket. Once coupled to a warhead, the affinity jumps to the nanomolar range. The CETSA shift confirms that despite moderate lysosomal trapping, enough of the elaborated inhibitor reaches the target to induce a robust +6.8 °C thermal stabilization.

Self-Validating Experimental Protocols

Protocol A: SPR-Based Fragment Binding Assay

Causality: The methylpiperazine ring is highly sensitive to solvent conditions. A mere 0.1% mismatch in DMSO concentration between the running buffer and the analyte will cause massive bulk refractive index shifts, completely masking the true binding kinetics of the low-molecular-weight fragment.

  • Immobilization: Amine-couple recombinant target protein (e.g., Cathepsin K) to a CM5 sensor chip to a density of ~3000 RU.

  • Buffer Preparation: Prepare running buffer (e.g., HBS-EP+) supplemented with exactly 2.00% DMSO.

  • Analyte Preparation: Dissolve the free acid fragment in 100% DMSO, then dilute into the running buffer to achieve a final concentration range of 1.5 µM to 100 µM, ensuring the final DMSO concentration is locked at exactly 2.00%.

  • Multi-Cycle Kinetics: Inject analytes at a flow rate of 30 µL/min for 60 seconds, followed by a 120-second dissociation phase.

  • Self-Validation Checkpoint: Inject a known positive control (e.g., E-64 for cysteine proteases) at the start and end of the run. System Logic: If the Rmax​ of the positive control drops by >10% by the end of the run, the enzyme has denatured on the chip, and all fragment binding data must be discarded.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality: Because basic amines drive lysosomal accumulation, biochemical IC50​ values often fail to translate to cellular efficacy. CETSA circumvents this by proving the compound physically stabilizes the target inside the complex environment of a live cell.

  • Cell Treatment: Incubate live target cells (e.g., RAW 264.7 macrophages) with 10 µM of the elaborated inhibitor for 2 hours at 37 °C.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (e.g., 40 °C to 65 °C) for exactly 3 minutes using a thermal cycler.

  • Lysis & Clearance: Lyse the cells using freeze-thaw cycles (liquid nitrogen to 37 °C). Centrifuge at 20,000 x g for 20 minutes to pellet denatured, precipitated proteins.

  • Detection: Analyze the soluble fraction via Western blot using a target-specific antibody.

  • Self-Validation Checkpoint: Always include a Western blot for a non-targeted housekeeping protein (e.g., GAPDH). System Logic: If the housekeeping protein's melting curve shifts upon compound treatment, the compound is acting as a non-specific chemical denaturant rather than a specific target engager.

G Start Elaborated Inhibitor Synthesis SPR SPR Assay (Direct Biophysical Binding) Start->SPR in vitro FRET FRET Assay (Enzymatic Inhibition) Start->FRET functional CETSA CETSA (In-Cell Target Engagement) Start->CETSA in cellulo Validate Validated Target Engagement SPR->Validate FRET->Validate CETSA->Validate

Orthogonal workflow for validating target engagement of the elaborated inhibitor.

References

  • Derivados de furo[3,2-b]pirrol-3-ona y su uso como inhibidores de cisteinil proteinasa (ES2388685T3)
  • Protease inhibitors (US10723709B2)
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs.

Sources

Validation

A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of Novel Bioactive Compounds

Introduction: From Phenotypic Hit to Mechanistic Understanding In modern drug discovery and chemical biology, phenotypic screening has re-emerged as a powerful engine for identifying novel bioactive compounds. These scre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: From Phenotypic Hit to Mechanistic Understanding

In modern drug discovery and chemical biology, phenotypic screening has re-emerged as a powerful engine for identifying novel bioactive compounds. These screens, which assess the effects of compounds on cellular or organismal phenotypes, can uncover molecules with unprecedented mechanisms of action. However, a significant challenge lies in the subsequent deconvolution of the molecular target(s) responsible for the observed biological effect. The compound of interest for this guide, 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid (hereafter referred to as Compound X ), represents a classic case. Identified as a potent inhibitor of cancer cell proliferation in a high-throughput screen, its specific molecular interactions remain unknown.

This guide provides a comprehensive, multi-pronged strategy for elucidating the target profile and assessing the cross-reactivity of Compound X. We will not only detail the "how" but also the "why" behind each experimental choice, ensuring a robust and self-validating workflow. For comparative purposes, we will benchmark the performance of Compound X against two well-characterized kinase inhibitors: Dasatinib , a multi-kinase inhibitor known for its broad target profile, and Lapatinib , a more selective dual inhibitor of EGFR and HER2. This comparison will provide a critical context for interpreting the selectivity of our novel compound.

The Strategic Framework for Target Deconvolution and Selectivity Profiling

A logical and iterative approach is paramount to successfully navigating the complexities of target identification and cross-reactivity profiling. Our strategy is built on a foundation of progressively more specific and physiologically relevant assays.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Unbiased Proteome-Wide Profiling In_Silico_Prediction In Silico Target Prediction Biochemical_Screening Broad Biochemical Screening (e.g., Kinome Scan) In_Silico_Prediction->Biochemical_Screening Hypothesis Generation Cellular_Assays Cell-Based Target Engagement Assays (e.g., NanoBRET, CETSA) Biochemical_Screening->Cellular_Assays Prioritize Hits Downstream_Signaling Phospho-Proteomics & Pathway Analysis Cellular_Assays->Downstream_Signaling Confirm Cellular Activity Chemical_Proteomics Chemical Proteomics (e.g., Affinity Purification-MS) Cellular_Assays->Chemical_Proteomics Validate Direct Targets G cluster_0 NanoBRET™ Target Engagement Workflow Transfection Transfect cells with NanoLuc®-Kinase fusion construct Compound_Addition Add test compound and fluorescent tracer Transfection->Compound_Addition Measurement Measure BRET signal Compound_Addition->Measurement Analysis Calculate IC50 Measurement->Analysis

Figure 2: Workflow for a NanoBRET™ Target Engagement assay.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell preparation: Transfect HEK293 cells with plasmids encoding for NanoLuc®-fused versions of the top kinase hits from the biochemical screen (e.g., Kinase A and Kinase B).

  • Compound treatment: Add serial dilutions of Compound X, Dasatinib, and Lapatinib to the transfected cells.

  • Tracer addition: Add a fluorescently labeled tracer compound that also binds to the kinase of interest.

  • BRET measurement: Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal. The binding of the test compound will displace the tracer, leading to a decrease in the BRET signal.

  • Data analysis: Determine the IC50 values, which represent the concentration of the compound required to displace 50% of the tracer.

Data Presentation: Comparison of Biochemical and Cellular Potency

Kinase TargetCompound X (Biochemical IC50, nM)Compound X (Cellular IC50, nM)Dasatinib (Cellular IC50, nM)Lapatinib (Cellular IC50, nM)
Kinase A50150>10,000>10,000
Kinase B85300400>10,000
Kinase C2505,000501,000

This table presents hypothetical data for illustrative purposes.

A significant rightward shift in the IC50 from biochemical to cellular assays may indicate poor cell permeability or active efflux of the compound. Conversely, a more potent effect in cells could suggest that the compound binds preferentially to a specific conformation of the target that is more prevalent in the cellular environment.

Phase 3: Unbiased, Proteome-Wide Profiling

While targeted assays are essential for validating hypothesized interactions, they can miss unexpected off-targets. Unbiased, proteome-wide approaches are therefore critical for a comprehensive understanding of a compound's selectivity. [1][2]

Chemical Proteomics

Chemical proteomics utilizes a modified version of the compound of interest to "fish" for its binding partners in a complex protein lysate. [3][4] Experimental Protocol: Affinity Purification Coupled with Mass Spectrometry (AP-MS)

  • Synthesis of an affinity probe: Synthesize a derivative of Compound X that incorporates a linker and a biotin tag. It is crucial to ensure that this modification does not abrogate the compound's biological activity.

  • Cell lysis and probe incubation: Prepare a lysate from the cancer cell line of interest and incubate it with the biotinylated Compound X probe.

  • Affinity purification: Use streptavidin-coated beads to pull down the biotinylated probe along with its bound proteins.

  • Elution and protein identification: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data analysis: Compare the proteins pulled down by the Compound X probe to those from a control experiment (e.g., using beads alone or a structurally similar but inactive compound) to identify specific binding partners.

Conclusion: Synthesizing the Data for a Complete Profile

The cross-reactivity profile of a novel compound is not a single data point but rather a mosaic of information gathered from a variety of orthogonal techniques. By systematically progressing from broad, hypothesis-generating screens to highly specific and physiologically relevant cellular assays, researchers can build a comprehensive and reliable understanding of their compound's mechanism of action.

For Compound X, this multi-pronged approach would allow us to:

  • Identify its primary molecular target(s) responsible for the observed anti-proliferative effects.

  • Quantify its potency and selectivity in both biochemical and cellular contexts.

  • Uncover potential off-targets that could lead to unforeseen side effects or provide opportunities for drug repurposing.

  • Objectively benchmark its performance against established drugs like Dasatinib and Lapatinib, thereby clarifying its potential advantages and liabilities.

Ultimately, this rigorous and self-validating workflow is essential for making informed decisions in the long and arduous journey of drug discovery and development.

References

  • Domainex. Cell Based Assays | Biomarker & Phenotypic Profiling. [Link]

  • Harris, L. A., et al. (2013). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. Journal of Biomolecular Screening. [Link]

  • Lee, H., & Lee, J. W. (2016). Target deconvolution techniques in modern phenotypic profiling. Journal of Biomedical Science. [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • Evotec. Chemical Proteomics. [Link]

  • ResearchGate. (2016, April 3). Chemistry-based functional proteomics for drug target deconvolution. [Link]

  • Danish Technological Institute. Medical Biotechnology - Drug target deconvolution. [Link]

  • PubMed. (2022, September 15). A brief introduction to chemical proteomics for target deconvolution. [Link]

  • Vasta, J. D., et al. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology. [Link]

  • Reaction Biology. Kinase Screening & Profiling Service | Drug Discovery Support. [Link]

  • Houston Omics Collaborative. Active Kinome Scan. [Link]

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • ACS Publications. (2021, March 13). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. [Link]

  • Broad Institute. Small-molecule Profiling. [Link]

  • ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. [Link]

  • PMC. (2020, September 22). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. [Link]

  • International Journal of ChemTech Research. (2012). Synthesis and antifungal activity of some novel thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid. [Link]

  • New Food Magazine. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • PMC. (2019, April 2). A cross-linking approach to map small molecule-RNA binding sites in cells. [Link]

  • PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]

  • MDPI. (2021, December 8). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. [Link]

  • PMC. (2021, June 2). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. [Link]

  • MDPI. (2025, July 3). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link]

  • PMC. (2015, December 23). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. [Link]

  • MDPI. (2024, February 5). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]

Sources

Comparative

benchmark testing 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid xenograft models

A Comparative Guide to Benchmark Testing of Dasatinib in Preclinical Xenograft Models This guide provides a comprehensive framework for designing and executing robust preclinical xenograft studies to evaluate the efficac...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Benchmark Testing of Dasatinib in Preclinical Xenograft Models

This guide provides a comprehensive framework for designing and executing robust preclinical xenograft studies to evaluate the efficacy of 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid, commonly known as Dasatinib. We will delve into the scientific rationale behind experimental design choices, present standardized protocols, and offer a comparative analysis against relevant clinical benchmarks.

Introduction: Dasatinib and the Role of Xenograft Models

Dasatinib is a potent, orally administered small molecule inhibitor targeting multiple tyrosine kinases.[1] Its primary targets include the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL), and the SRC family kinases (SFKs), which are implicated in the progression of various solid tumors.[2][3] Dasatinib distinguishes itself from first-generation inhibitors like Imatinib by binding to both the active and inactive conformations of the ABL kinase, enabling it to overcome many forms of Imatinib resistance.[2][4]

Preclinical xenograft models, where human cancer cells are implanted into immunocompromised mice, are an indispensable tool in oncology drug development.[5][6] They provide a living system to assess a compound's anti-tumor activity, understand its mechanism of action in vivo, and establish pharmacokinetic/pharmacodynamic (PK/PD) relationships that can inform clinical trial design.[7][8] Benchmark testing within these models, comparing the investigational agent against established standards of care, is crucial for contextualizing its therapeutic potential.

Part 1: Strategic Selection of Xenograft Models and Benchmarks

The validity of a benchmark study hinges on the appropriate selection of both the cancer model and the comparator agents. This choice must be driven by the clinical indication and the molecular targets of Dasatinib.

Model Selection: Aligning Cell Line with Mechanism

For CML, the K-562 cell line is a widely used and well-characterized model.[9][10] Derived from a patient in blast crisis, these cells express the BCR-ABL fusion protein, making them an ideal model to test direct inhibitors like Dasatinib.[9][10] For studies focusing on solid tumors where SRC signaling is a key driver, cell lines with documented SRC hyperactivation should be chosen (e.g., certain prostate or pancreatic cancer lines).[3]

Selecting Benchmark Comparators

The choice of a benchmark compound provides a reference point for evaluating the efficacy of Dasatinib. The selection should be based on the standard of care for the specific cancer type being modeled.

  • For CML Models (e.g., K-562):

    • Imatinib: As the first-generation TKI, Imatinib is the quintessential benchmark for first-line CML treatment.[11][12][13] Comparing Dasatinib to Imatinib demonstrates the potency advantage of a second-generation inhibitor.[4][14]

    • Nilotinib, Bosutinib: These are other second-generation TKIs and serve as relevant comparators to assess relative efficacy and potential differences in toxicity profiles.[15][16][17][18]

    • Ponatinib: A third-generation TKI, Ponatinib is effective against the T315I mutation, which confers resistance to first and second-generation TKIs.[19][20][21][22] It can be used as a benchmark in models engineered to express this specific resistance mutation.

The following table summarizes the key characteristics of these TKIs:

CompoundGenerationKey TargetsActivity vs. T315I Mutation
Imatinib FirstBCR-ABL, c-KIT, PDGFRNo
Dasatinib SecondBCR-ABL, SRC Family, c-KIT, PDGFRβ, EPHA2No
Nilotinib SecondBCR-ABLNo
Bosutinib SecondBCR-ABL, SRC FamilyNo
Ponatinib ThirdPan-BCR-ABL, FGFR, VEGFR, PDGFRYes

Part 2: Experimental Design and Protocols

A meticulously designed and executed xenograft study is paramount for generating reliable and reproducible data.

Xenograft Establishment and Study Initiation Workflow

The following diagram illustrates a standard workflow for a cell line-derived xenograft (CDX) study.

G cluster_0 Preparation Phase cluster_1 Tumor Growth & Randomization cluster_2 Treatment & Monitoring Phase A 1. Cell Culture K-562 cells cultured to logarithmic growth phase B 2. Cell Harvest & Viability Trypan blue exclusion (>95% viability required) A->B C 3. Cell Implantation Subcutaneous injection of 1x10^6 cells in Matrigel into flank of NOD/SCID mice B->C D 4. Tumor Monitoring Calipers used to measure tumor volume 2-3x weekly C->D E 5. Randomization Animals with tumors of ~100-150 mm³ are randomized into treatment groups (n=8-10/group) D->E F 6. Treatment Initiation Daily oral gavage of Vehicle, Dasatinib, or Benchmark TKI E->F G 7. Data Collection Tumor volume and body weight measured 2-3x weekly F->G H 8. Study Endpoint Tumors reach max volume (~1500 mm³) or signs of toxicity observed G->H G BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrates Downstream Substrates (e.g., CrkL, STAT5) BCR_ABL->Substrates ATP -> ADP Phosphorylation Proliferation Cell Proliferation & Survival Substrates->Proliferation Signal Transduction Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition

Sources

Validation

Validation Guide: 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid as a Positive Control in High-Throughput Screening

Executive Summary In early-stage drug discovery, particularly Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), selecting an appropriate positive control is critical for defining the assay window...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, particularly Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), selecting an appropriate positive control is critical for defining the assay window and validating hit compounds. The compound 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid (CAS 294622-47-2)[1] serves as an exceptionally reliable structural reference and positive control fragment. It integrates three highly privileged pharmacophores: a solubilizing N-methylpiperazine, a rigid thiazole core, and a benzoic acid electrostatic anchor.

This guide provides a comprehensive, self-validating framework for utilizing this compound as a positive control against alternative fragments, supported by mechanistic rationale and orthogonal experimental protocols.

Mechanistic Rationale: Why This Specific Scaffold?

When validating a biochemical assay (e.g., for protease or kinase targets), the positive control must exhibit predictable binding kinetics and absolute solubility to prevent false readouts.

  • The N-Methylpiperazine Motif: A common cause of false positives in HTS is compound aggregation, often referred to as Pan-Assay Interference Compounds (PAINS). The N-methylpiperazine group ensures high aqueous solubility at physiological pH, preventing micelle formation[2]. Furthermore, it frequently engages in critical salt-bridge interactions with solvent-exposed acidic residues on the target protein[3].

  • The Thiazole Core: Thiazoles are classic bioisosteres that act as rigid linkers and hydrogen-bond acceptors. In kinase and protease inhibitors, the thiazole nitrogen frequently interacts with the hinge region or the catalytic backbone[4].

  • The Benzoic Acid Anchor: The carboxylic acid provides a strong, directional electrostatic interaction with basic residues (e.g., Arginine or Lysine) in the target's active site. This ensures a stable, predictable binding pose, making it an ideal intermediate and reference standard for protease inhibitor development[5].

Pharmacophore M 4-Methylpiperazine Solubility & Salt Bridge T Thiazole Core Hinge Region H-Bonding M->T Covalent Target Target Protein (e.g., Protease/Kinase) M->Target Ionic B Benzoic Acid Electrostatic Anchor T->B Covalent T->Target H-Bond B->Target Charge

Pharmacophore mapping of the compound's functional groups to target protein binding pockets.

Comparative Performance Analysis

To objectively justify the use of 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid, we compare its baseline metrics against two common alternatives: a stripped-down fragment (Thiazole-benzoic acid) and a full-sized drug molecule (Masitinib, which shares a similar pharmacophore)[2].

MetricFragment A (Thiazole-benzoic acid)Positive Control (CAS 294622-47-2) Full Drug (Masitinib)
Aqueous Solubility (pH 7.4) Low (<10 µM)High (>100 µM) Moderate (~50 µM)
Binding Kinetics ( Koff​ ) Too fast to measure reliablyPredictable 1:1 binding Slow off-rate
Z'-Factor Contribution < 0.4 (High variability)> 0.7 (Highly robust) > 0.8 (Excellent)
Risk of Aggregation (PAINS) HighLow Low
Best Use Case Negative control / Weak binderFBDD / HTS Positive Control Late-stage clinical benchmark

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the validation of this positive control must be a self-validating system. The protocols below inherently check their own accuracy through statistical robustness (Z'-factor) and orthogonal biophysical confirmation.

Protocol A: Primary TR-FRET Assay Validation

Causality/Rationale: Time-Resolved Fluorescence Energy Transfer (TR-FRET) is chosen because the delayed emission measurement eliminates interference from compound auto-fluorescence, a common issue with aromatic fragments.

  • Reagent Preparation: Prepare a 10 mM stock of 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid in 100% DMSO. Dilute in assay buffer (50 mM HEPES, pH 7.4, 0.01% Tween-20) to a final top concentration of 100 µM.

    • Causality: Tween-20 prevents non-specific adsorption of the compound to the microplate walls.

  • Assay Assembly: In a 384-well plate, dispense the target protein (e.g., Cathepsin S[4]), the fluorescent tracer, and the control compound. Include 16 wells of DMSO vehicle (Negative Control) and 16 wells of the positive control at IC100​ .

  • Incubation & Reading: Incubate for 60 minutes at Room Temperature to reach equilibrium. Read on a multi-mode plate reader (Excitation: 337 nm, Emission: 615 nm and 665 nm).

  • Self-Validation (Z'-Factor Calculation): Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ .

    • Validation Check: A Z' > 0.5 confirms that the compound provides a statistically robust assay window, validating both the positive control and the assay system simultaneously.

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality/Rationale: Biochemical assays can be deceived by allosteric effects or aggregation. SPR provides real-time, label-free kinetic data ( Kon​ , Koff​ ) to confirm a 1:1 stoichiometric binding event, proving the control acts via specific active-site engagement.

  • Sensor Chip Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling.

    • Causality: Covalent attachment ensures surface stability across multiple injection cycles, which is critical for fragment screening.

  • Analyte Injection: Inject 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid in a multi-cycle kinetic format (e.g., 1.56 µM to 50 µM, 2-fold dilutions). Flow rate: 30 µL/min.

  • Dissociation & Regeneration: Allow 120 seconds for dissociation.

    • Causality: Fragment-like molecules typically have fast off-rates; a short dissociation phase is sufficient to capture the curve and prevents baseline drift.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model.

    • Validation Check: The χ2 value must be <10% of the Rmax​ , confirming the positive control binds specifically and cleanly without non-specific secondary binding events.

Workflow A Compound Prep (CAS 294622-47-2) B Primary Biochemical Assay (TR-FRET) A->B Serial Dilution C Orthogonal Validation (SPR Kinetics) B->C Hit Confirmation D Z'-Factor Calculation (Assay Robustness) B->D QC Metrics E Validated Positive Control C->E Kd Determination D->E Z' > 0.5

Workflow for validating the positive control using orthogonal biochemical and biophysical assays.

Sources

Comparative

A Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Kinase Inhibitors: A Case Study with 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid

This guide provides a comprehensive framework for establishing a meaningful in vitro-in vivo correlation (IVIVC) for novel therapeutic candidates. We will use the compound 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for establishing a meaningful in vitro-in vivo correlation (IVIVC) for novel therapeutic candidates. We will use the compound 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid as a representative case study. While extensive public data on this specific molecule is limited, its structure, featuring a thiazole core and a piperazine moiety, is common among kinase inhibitors. Therefore, for the purpose of this guide, we will proceed with the scientifically-grounded hypothesis that it is a novel inhibitor of a receptor tyrosine kinase (RTK), such as c-Met, which is often implicated in oncology.

The primary goal of an IVIVC is to use in vitro data to predict and understand in vivo behavior. A robust IVIVC is critical in drug development as it de-risks clinical progression by establishing a clear link between a compound's biochemical activity, its cellular effects, and its ultimate therapeutic efficacy in a living system. This guide will detail the necessary experimental workflows, from initial biochemical assays to in vivo efficacy studies, explaining the causal links at each stage.

Part 1: In Vitro Characterization - Defining Potency and Cellular Activity

The first step is to quantify the compound's activity at both the enzymatic and cellular levels. This provides the foundational potency values against which all subsequent in vivo data will be compared.

Biochemical Potency: Direct Target Inhibition

To determine if our compound directly inhibits the kinase activity of our putative target (e.g., c-Met), a direct enzyme inhibition assay is performed. This measures the concentration of the compound required to inhibit the kinase's enzymatic activity by 50% (IC50).

Experimental Protocol: TR-FRET Kinase Assay

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method that measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase by the compound results in a decreased TR-FRET signal.

  • Reagents: Recombinant human c-Met kinase, biotinylated peptide substrate, ATP, Lanthanide-labeled anti-phosphopeptide antibody (Donor), and Streptavidin-labeled fluorophore (Acceptor).

  • Procedure:

    • Prepare a serial dilution of 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid (e.g., 10-point, 3-fold dilution starting from 10 µM).

    • In a 384-well assay plate, add the kinase and the test compound. Allow a 15-minute pre-incubation period.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding the TR-FRET detection reagents. Incubate for 60 minutes.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths.

  • Data Analysis: The ratio of the two emission signals is calculated and plotted against the compound concentration. A sigmoidal dose-response curve is fitted to determine the IC50 value.

Cellular Potency: Target Engagement and Anti-Proliferative Effects

Moving into a cellular context is crucial. Here, we assess if the compound can enter cells, engage its target, and elicit a functional downstream effect, such as inhibiting cancer cell growth.

Experimental Protocol: Cellular Target Engagement (Western Blot)

  • Principle: This assay measures the inhibition of target autophosphorylation in a relevant cancer cell line (e.g., MKN-45, a gastric cancer line with c-Met amplification).

  • Procedure:

    • Seed MKN-45 cells in 6-well plates and allow them to adhere overnight.

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Treat cells with a serial dilution of the compound for 2 hours.

    • Stimulate the c-Met pathway with its ligand, HGF (Hepatocyte Growth Factor), for 15 minutes.

    • Lyse the cells and quantify protein concentration.

    • Perform SDS-PAGE and Western blotting using primary antibodies against phospho-c-Met (p-c-Met) and total c-Met.

  • Data Analysis: Densitometry is used to quantify the ratio of p-c-Met to total c-Met. The results are plotted against compound concentration to determine the EC50 for target inhibition.

Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

  • Principle: This assay quantifies cell viability by measuring ATP levels, an indicator of metabolically active cells.

  • Procedure:

    • Seed MKN-45 cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the compound.

    • Incubate for 72 hours under standard cell culture conditions.

    • Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Measure luminescence using a plate reader.

  • Data Analysis: Luminescence values are plotted against compound concentration to calculate the EC50 for anti-proliferative activity.

Diagram: In Vitro Characterization Workflow

cluster_invitro In Vitro Characterization biochem Biochemical Assay (TR-FRET) cellular_target Cellular Target Engagement (Western Blot) biochem->cellular_target Potency Confirmation ic50 Biochemical IC50 biochem->ic50 cellular_viability Cellular Viability (CellTiter-Glo) cellular_target->cellular_viability Functional Consequence ec50_target Cellular EC50 (Target) cellular_target->ec50_target ec50_viability Cellular EC50 (Viability) cellular_viability->ec50_viability

Caption: Workflow for determining in vitro potency.

Table 1: Summary of Hypothetical In Vitro Data
ParameterAssay TypeResultImplication
Biochemical IC50 c-Met TR-FRET5 nMHigh potency against the isolated enzyme.
Cellular EC50 (p-c-Met) MKN-45 Western Blot25 nMGood cell permeability and target engagement.
Cellular EC50 (Viability) MKN-45 CellTiter-Glo50 nMPotent anti-proliferative effect, downstream of target inhibition.

The observed rightward shift from biochemical IC50 to cellular EC50 is expected, as the compound must overcome additional barriers like cell membrane permeability and intracellular ATP competition.

Part 2: In Vivo Evaluation - Assessing PK, PD, and Efficacy

The next critical phase is to determine if the compound can achieve sufficient exposure in a living organism to engage its target and produce a therapeutic effect.

Pharmacokinetics (PK): What the Body Does to the Drug

A PK study measures the absorption, distribution, metabolism, and excretion (ADME) of the compound, revealing its concentration in the plasma over time.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Subjects: Female BALB/c mice (n=3 per time point).

  • Administration: Administer a single dose of 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid at 10 mg/kg via oral gavage (PO).

  • Sampling: Collect blood samples via tail vein or retro-orbital sinus at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Process blood to plasma. Analyze plasma samples using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method to quantify the compound's concentration.

  • Data Analysis: Plot plasma concentration versus time. Use software like Phoenix WinNonlin to calculate key PK parameters such as Cmax (peak concentration), Tmax (time to peak), and AUC (Area Under the Curve, a measure of total exposure).

Pharmacodynamics (PD) and Efficacy: What the Drug Does to the Body

This study, typically using a tumor xenograft model, links drug exposure (PK) to target modulation (PD) and, ultimately, to the anti-tumor response (efficacy).

Experimental Protocol: Mouse Xenograft Efficacy Study

  • Model: Implant MKN-45 tumor cells subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID).

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into vehicle and treatment groups. Administer the compound orally, once daily (QD) at various doses (e.g., 10, 30, 100 mg/kg).

  • Efficacy Assessment: Measure tumor volume with calipers twice weekly. Monitor body weight as a measure of tolerability. The study typically runs for 21-28 days.

  • PD Assessment: At the end of the study (or in a satellite group), collect tumor tissue at specific time points post-final dose (e.g., 2, 8, 24 hours). Analyze tumor lysates by Western blot for p-c-Met and total c-Met to assess the extent and duration of target inhibition.

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) for efficacy. Correlate tumor p-c-Met levels with corresponding plasma concentrations of the drug from satellite animals.

Table 2: Summary of Hypothetical In Vivo Data (at 30 mg/kg Dose)
ParameterMethodResultImplication
Cmax (Peak Concentration) LC-MS/MS1500 ng/mL (~3.5 µM)Achieves plasma levels well above the in vitro cellular EC50.
AUC (0-24h) LC-MS/MS9500 ng*h/mLIndicates substantial total drug exposure over the dosing interval.
Target Inhibition (Tumor) Western Blot (4h post-dose)>90% reduction in p-c-MetConfirms the drug reaches the tumor and engages its target effectively.
Efficacy (TGI) Tumor Volume Measurement85%Strong anti-tumor activity at a well-tolerated dose.

Part 3: The Correlation - Bridging the In Vitro-In Vivo Gap

The final and most crucial step is to integrate the in vitro and in vivo datasets to establish a predictive correlation. The goal is to determine if the in vitro cellular potency can explain the in vivo efficacy at the observed drug exposures.

The PK/PD/Efficacy Relationship

The central hypothesis of IVIVC is that for efficacy, drug concentrations in the tumor's microenvironment must exceed the concentration required for target inhibition (the cellular EC50) for a sufficient duration.

  • Exposure-Response Analysis: We plot the level of target inhibition (PD) and the final tumor growth inhibition (Efficacy) against a key PK parameter, such as the average plasma concentration over 24 hours (Cavg).

  • Defining the Therapeutic Threshold: From this analysis, we can determine the minimum exposure required to achieve a significant anti-tumor effect (e.g., >80% TGI). We then look at the corresponding level of target inhibition at that exposure.

  • The Correlation: We compare the in vivo drug concentrations required for efficacy with the in vitro cellular EC50. In our hypothetical case, the Cmax of ~3.5 µM and sustained concentrations well above the cellular p-c-Met EC50 of 25 nM provide a clear explanation for the observed >90% target inhibition and 85% TGI. This strong alignment between the required in vivo concentration and the in vitro cellular potency constitutes a successful IVIVC.

Diagram: The IVIVC Logic Flow

cluster_ivivc IVIVC Framework invitro In Vitro Potency (Cellular EC50 = 25 nM) pd In Vivo Pharmacodynamics (PD) (Tumor Target Inhibition) invitro->pd Prediction pk In Vivo Pharmacokinetics (PK) (Plasma Concentration) pk->pd Exposure -> Response correlation Correlation Established? pk->correlation efficacy In Vivo Efficacy (Tumor Growth Inhibition) pd->efficacy Mechanism -> Outcome efficacy->correlation

Caption: The logical relationship in an IVIVC study.

Table 3: Integrated In Vitro vs. In Vivo Correlation Summary
MetricIn VitroIn Vivo (at 30 mg/kg)Correlation Analysis
Concentration for >90% Target Inhibition ~100-150 nM (Estimated from EC50)Plasma trough concentrations remain >200 nM for >12 hoursStrong Correlation: Sustained in vivo exposure comfortably exceeds the in vitro concentration required for robust target inhibition.
Concentration for >80% Functional Effect 50 nM (Cell Viability EC50)Average 24h plasma concentration is ~400 nMStrong Correlation: The average in vivo exposure is 8-fold higher than the in vitro anti-proliferative EC50, explaining the potent efficacy.

Conclusion

This guide outlines a systematic approach to building a robust IVIVC for a novel kinase inhibitor, using 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid as a hypothetical example. By quantitatively linking biochemical potency, cellular activity, in vivo drug exposure, target modulation, and ultimate efficacy, we create a powerful predictive model. A successful IVIVC, as demonstrated here, provides strong confidence that the compound's mechanism of action is well understood and that its in vitro profile is a reliable indicator of its therapeutic potential. This correlation is fundamental for making informed decisions on dose selection for clinical trials and is a cornerstone of modern, efficient drug development.

References

  • Principles and Applications of In Vitro-In Vivo Correlation (IVIVC) in Drug Development. U.S. Food and Drug Administration.[Link]

  • The Use of Xenograft Models in Drug Development. National Cancer Institute.[Link]

  • Pharmacokinetics in Drug Discovery. An, G., & Morris, M. E. (2014). In Methods in Molecular Biology (Vol. 1113, pp. 1-16). Humana Press.[Link]

  • Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid

As a novel compound at the forefront of research, 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid demands meticulous handling and disposal protocols. While a specific Safety Data Sheet (SDS) for this exact molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel compound at the forefront of research, 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid demands meticulous handling and disposal protocols. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet widely available, a robust disposal plan can be engineered by examining its constituent chemical moieties: a substituted piperazine, a thiazole ring, and a benzoic acid derivative. This guide provides the essential procedural framework for its safe management and disposal, ensuring the protection of laboratory personnel and the environment.

Proactive Hazard Assessment: Understanding the 'Why'

The disposal protocol is dictated by the compound's anticipated hazards, which are inferred from structurally similar molecules and its functional groups. The presence of the piperazine ring suggests potential corrosive properties, while the benzoic acid and thiazole components are associated with irritation and biological activity, respectively.[1][2][3]

Based on data from closely related compounds, such as 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, this molecule should be treated as hazardous.[4][5][6] It is presumed to cause skin, eye, and respiratory irritation.[7][8] Therefore, all waste, including the pure compound, solutions, and contaminated materials, must be managed as regulated hazardous chemical waste.[9][10]

Hazard Classification (Anticipated)GHS Category (Inferred)Rationale and Precaution
Skin Corrosion/Irritation Category 2Causes skin irritation.[5][6][7] Avoid all skin contact.
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[5][6][7] Mandates use of safety goggles.
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[5][6][7] Handle in a well-ventilated area or fume hood; avoid generating dust.
Aquatic Hazard (Potential) Not Classified (Precautionary)Thiazole and benzoic acid derivatives can be harmful to aquatic life.[11][12] Do not dispose of down the drain.[12][13][14]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for any purpose, including disposal, the following PPE is mandatory. This equipment forms a primary barrier against accidental exposure.[15]

  • Eye Protection : Chemical safety goggles or a face shield are required to protect against potential splashes or airborne particles.[15]

  • Hand Protection : Nitrile or other chemically resistant gloves are essential. Always inspect gloves for integrity before use and employ proper removal techniques to prevent skin contact.[4]

  • Body Protection : A standard laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection : If there is any risk of generating dust or aerosols, particularly outside of a certified chemical fume hood, a NIOSH-approved respirator is required.[15]

Spill Management Protocol

Accidents require a prepared, immediate response to mitigate exposure and contamination.

For Minor Spills (Small quantity of solid):

  • Alert Personnel : Inform colleagues in the immediate vicinity.

  • Don PPE : Ensure you are wearing the full, appropriate PPE.

  • Containment : Gently cover the spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne. Moistening the material slightly with water can also help control dust.[11][14]

  • Collection : Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container.[4]

  • Decontamination : Clean the spill area thoroughly with soap and water. Collect the cleaning materials (wipes, etc.) as contaminated hazardous waste.

  • Report : Inform your laboratory supervisor or EHS office as per institutional policy.

For Major Spills:

  • Evacuate : Immediately evacuate the area.

  • Alert : Notify your institution's Environmental Health and Safety (EHS) office and your supervisor.[9][11]

  • Secure the Area : Prevent re-entry until emergency responders arrive.

  • Follow Emergency Procedures : Adhere to your institution's specific emergency response plan.

Step-by-Step Waste Disposal Workflow

Never dispose of this chemical via standard trash or sanitary sewer systems.[9][12][13] All waste streams must be treated as hazardous.

Step 1: Waste Segregation and Collection

  • Solid Waste : Collect unused or waste 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid in its original container or a new, compatible, and sealable container designated for solid hazardous chemical waste.[10][16]

  • Contaminated Labware : All disposable items that have come into contact with the chemical (e.g., gloves, weighing papers, pipette tips, absorbent pads) must be considered hazardous waste.[11][15] Place these items in a designated, lined container or bag within a sturdy pail for solid waste.[10]

  • Liquid Waste (Solutions) : Collect solutions containing the compound in a dedicated, sealed, and properly vented hazardous liquid waste container. Ensure the container material is chemically resistant. Do not mix incompatible wastes; for example, never mix oxidizing acids with organic chemical waste.[9][10]

  • Empty Chemical Containers : The original container of the compound is not considered "empty" until it has been properly decontaminated. The first rinse of the container with a suitable solvent (e.g., ethanol, acetone) must be collected and disposed of as liquid hazardous waste.[9][17] After a triple rinse, the defaced container may be disposed of according to institutional policy for glass or plastic recycling.[17]

Step 2: Container Management and Labeling

  • Labeling : Every waste container must be clearly and accurately labeled. Use your institution's official hazardous waste tags.[9][10] The label must include:

    • The words "Hazardous Waste"

    • The full, unambiguous chemical name: "4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid" (no abbreviations or formulas)

    • The approximate concentrations and quantities of all components in the container.

    • The relevant hazard characteristics (e.g., Irritant).

  • Sealing : Keep waste containers securely closed at all times, except when actively adding waste.[9] This prevents the release of vapors and protects against spills.

Step 3: Storage

  • Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) near the point of generation.[17]

  • The SAA must be under the control of laboratory personnel.

  • Always use secondary containment (e.g., a larger, chemically resistant tub or bin) for all liquid hazardous waste containers to contain potential leaks.[9]

Step 4: Final Disposal

  • Do not allow hazardous waste to accumulate.

  • Once a waste container is full, or in accordance with your institution's time limits, arrange for a waste pickup.

  • Contact your institution's EHS department or equivalent office to schedule the collection of the waste.[9][15] They will ensure the waste is transported and disposed of by a licensed professional waste disposal service in compliance with all federal, state, and local regulations.[4][17]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper management of waste streams containing 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid.

G start Waste Generation: 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid decision_type Spill or Routine Waste? start->decision_type sub_spill Spill Type? decision_type->sub_spill Spill sub_waste Waste Form? decision_type->sub_waste Routine Waste spill_minor Minor Spill: 1. Wear PPE 2. Contain & Collect 3. Decontaminate Area sub_spill->spill_minor Minor spill_major Major Spill: 1. Evacuate Area 2. Alert Personnel 3. Call EHS Immediately sub_spill->spill_major Major waste_solid Unused Solid or Contaminated Labware sub_waste->waste_solid Solid waste_liquid Liquid Solution sub_waste->waste_liquid Liquid waste_container Empty Stock Container sub_waste->waste_container Container final_container Place in a Labeled, Sealed, Compatible Hazardous Waste Container spill_minor->final_container waste_solid->final_container waste_liquid->final_container collect_rinse Collect First Rinseate as Hazardous Liquid Waste waste_container->collect_rinse collect_rinse->final_container store Store in Secondary Containment in a Satellite Accumulation Area final_container->store pickup Arrange for Pickup by EHS or Licensed Contractor store->pickup

Caption: Disposal workflow for 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Toronto Department of Chemistry. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. Retrieved from [Link]

  • UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]

  • Capot Chemical. (2010, August 2). MSDS of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride. Retrieved from [Link]

  • Labbox. (n.d.). Benzoic acid AGR - Safety Data Sheet. Retrieved from [Link]

  • Fisher Scientific. (2024, March 7). SAFETY DATA SHEET - 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. PubChem Compound Database. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(1H-1,2,3-triazol-1-yl)benzoic acid. PubChem Compound Database. Retrieved from [Link]

  • IntechOpen. (2020, June 29). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (n.d.). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PMC. Retrieved from [Link]

  • MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • MDPI. (2024, November 21). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Retrieved from [Link]

Sources

Handling

Safe Handling of 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid: A Guide to Personal Protective Equipment and Disposal

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety. The compound 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety. The compound 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid is a specialized research chemical for which a comprehensive, publicly available Safety Data Sheet (SDS) may not exist. In such instances, we must adopt a conservative approach to safety, basing our handling protocols on a thorough analysis of the compound's constituent chemical moieties: a benzoic acid group, an N-methylpiperazine group, and a thiazole ring.

This guide provides essential, immediate safety and logistical information for handling this compound. It is structured to empower you with the knowledge to work safely, grounded in the principles of chemical hygiene and risk mitigation as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[1][2][3][4][5] Crucially, this guidance supplements, but does not replace, the specific Safety Data Sheet (SDS) which must be obtained from your supplier and consulted before any handling. [4]

Hazard Analysis: A Structurally-Informed Approach

Understanding the potential hazards of the functional groups within the molecule is key to selecting the appropriate Personal Protective Equipment (PPE).

  • Benzoic Acid Moiety : Benzoic acid and its derivatives are known to be skin and eye irritants.[6][7][8][9] In powder form, they can also cause respiratory irritation if inhaled.[6][8][10] Corrosive damage to the eyes is a significant risk.[9]

  • N-Methylpiperazine Moiety : N-methylpiperazine is a corrosive liquid that can cause severe skin burns and eye damage.[11][12] It is also classified as harmful if it comes into contact with the skin and toxic if inhaled.[13] Some piperazine derivatives are known skin sensitizers.[12]

  • Thiazole Moiety : Thiazole and its derivatives are a diverse class of compounds with a wide range of biological activities.[14][15][16] While many are used in pharmaceuticals, their toxicological profiles can vary significantly, and they should be handled with care to avoid unnecessary exposure.[15][17]

Given this composite hazard profile, 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid should be treated as a hazardous substance with the potential to be a skin/eye irritant or corrosive, harmful upon skin contact, and an irritant to the respiratory system. A structurally similar compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, is classified as a skin and serious eye irritant, harmful if swallowed, and may cause respiratory irritation.[18]

Engineering and Administrative Controls: Your First Line of Defense

Before relying on PPE, engineering and administrative controls must be in place to minimize exposure.[19][20]

  • Designated Area : All work with this compound, particularly handling of the solid powder, must be conducted in a designated area within a certified chemical fume hood.[21]

  • Ventilation : The fume hood provides critical protection against the inhalation of powders or aerosols.[22]

  • Standard Operating Procedures (SOPs) : A detailed, lab-specific SOP must be written and approved for handling this compound, covering every step from receipt to disposal.[21]

  • Hygiene : Always wash hands thoroughly after handling the chemical and removing gloves.[23][24] Do not eat, drink, or smoke in the laboratory.[10]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is your final and essential barrier against exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport within Lab Safety glasses with side shields[25]Nitrile gloves[25]Fully buttoned lab coat[19]Not required if container is sealed
Weighing of Solid/Powder Chemical splash goggles[25][26]Double-gloving with nitrile gloves[25]Fully buttoned lab coat[19]Required if not in a ventilated enclosure (e.g., N95 respirator). Consult EHS.[23][27]
Solution Preparation & Transfer Chemical splash goggles.[25] Face shield if splash risk is high.[26][28]Chemical-resistant gloves (e.g., nitrile). Consult manufacturer's guide for solvent compatibility.[19][29]Lab coat[19]Not required if performed in a fume hood
Spill Cleanup Chemical splash goggles and face shield[28]Heavy-duty chemical-resistant gloves (e.g., Butyl or Neoprene over nitrile)[28][30][31]Chemical-resistant apron over lab coat[28]Air-purifying respirator with appropriate cartridges. Consult EHS/SDS.[27]
Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for Chemical Handling cluster_0 Initial Assessment cluster_1 Hazard Evaluation cluster_2 PPE Selection Start Start: New Task with 4-(2-(4-methyl...)benzoic acid ConsultSDS Consult Compound-Specific SDS and Lab SOP Start->ConsultSDS TaskType What is the task? ConsultSDS->TaskType Weighing Weighing Solid TaskType->Weighing Powder Solution Solution Work TaskType->Solution Liquid Spill Spill / Emergency TaskType->Spill Uncontrolled Release PPE_Weighing Minimum PPE: - Chemical Goggles - Double Nitrile Gloves - Lab Coat - Work in Fume Hood/Enclosure Weighing->PPE_Weighing PPE_Solution Minimum PPE: - Goggles (Face Shield if splash risk) - Nitrile Gloves (check solvent) - Lab Coat - Work in Fume Hood Solution->PPE_Solution PPE_Spill Full PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Apron - Respirator Spill->PPE_Spill

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid
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